molecular formula C6H11NO2 B2932988 Methyl 2-methylazetidine-2-carboxylate CAS No. 747399-23-1

Methyl 2-methylazetidine-2-carboxylate

Numéro de catalogue: B2932988
Numéro CAS: 747399-23-1
Poids moléculaire: 129.159
Clé InChI: NIODENHXVLIKEQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyl 2-methylazetidine-2-carboxylate (CAS 747399-23-1) is a versatile azetidine building block of significant interest in pharmaceutical and medicinal chemistry research. Azetidines, four-membered nitrogen-containing saturated heterocycles, are increasingly employed as conformationally restricted scaffolds in drug discovery. This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Researchers utilize such azetidine carboxylates in the design and synthesis of potential neuroactive agents. Related azetidine dicarboxylic acids have been characterized as agonists for NMDA receptor subtypes, which are critical targets for understanding neurological functions and disorders . The methyl ester group of this compound provides a handle for further synthetic modification, allowing for exploration of structure-activity relationships. Available as the free base (CAS 747399-23-1) or in its hydrochloride salt form (CAS 309978-00-5), this reagent is offered with high purity (typically ≥95% to 97%) to ensure experimental reproducibility . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl 2-methylazetidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(3-4-7-6)5(8)9-2/h7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIODENHXVLIKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Dynamics and Synthetic Utility of Methyl 2-methylazetidine-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of constrained ring systems is a proven tactic for improving the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. Methyl 2-methylazetidine-2-carboxylate has emerged as a highly valuable bioisostere and synthetic building block. By integrating a highly strained four-membered azetidine ring with a quaternary stereocenter and a versatile ester handle, this compound offers unique conformational rigidity. This whitepaper provides an in-depth technical analysis of its chemical properties, structural causality, and validated synthetic methodologies, serving as a comprehensive guide for researchers and drug development professionals.

Chemical Identity & Structural Causality

The utility of methyl 2-methylazetidine-2-carboxylate is directly dictated by its unique structural topology. Low-molecular-weight azetidines are typically volatile and susceptible to oxidative degradation; therefore, this compound is predominantly synthesized, stored, and utilized as a hydrochloride (HCl) salt. The salt form prevents ambient oxidation of the secondary amine, enhances solid-state stability, and provides optimal water solubility for biological assay preparation[1].

StructuralAttributes Core Methyl 2-methylazetidine-2-carboxylate Ring Azetidine Ring (High Strain, Lower Basicity) Core->Ring Quat C2 Quaternary Center (Metabolic Stability) Core->Quat Amine Secondary Amine (Target for Functionalization) Core->Amine Ester Methyl Ester (Lipophilic Prodrug Handle) Core->Ester

Fig 1. Structural domains and corresponding physicochemical properties of the azetidine derivative.

Causality of Structural Features:
  • Azetidine Ring: The four-membered ring introduces significant angle strain (~26 kcal/mol). This strain increases the s-character of the nitrogen atom's lone pair, which consequently lowers the basicity (pKa) of the secondary amine compared to unstrained aliphatic analogs. This modulated pKa is crucial for optimizing cellular permeability.

  • C2 Quaternary Stereocenter: The addition of a methyl group at the C2 position creates a quaternary center that sterically shields the alpha-carbon. This effectively blocks cytochrome P450-mediated alpha-oxidation, significantly improving the metabolic half-life of the resulting drug candidates.

  • Methyl Ester: The ester acts as a lipophilic mask for the underlying carboxylic acid. In drug design, this is often utilized as a prodrug strategy to enhance passive membrane transport before undergoing intracellular enzymatic hydrolysis.

Quantitative Physical Properties
PropertySpecificationCausality / Technical Relevance
IUPAC Name Methyl 2-methylazetidine-2-carboxylateCore constrained scaffold.
CAS Number (HCl Salt) 309978-00-5 (Racemate)HCl salt ensures solid-state stability[1].
CAS Number (R-Isomer) 1391077-78-3Allows for stereospecific target engagement.
Molecular Weight 165.62 g/mol (HCl Salt)Low MW is ideal for fragment-based drug design.
Chemical Formula C6H12ClNO2 (HCl Salt)-
Storage Conditions 2-8 °C, Inert AtmospherePrevents ester hydrolysis and amine oxidation.
Purity Standard ≥ 95%Required threshold for API intermediate synthesis[2].

Validated Synthetic Methodology

Chemical synthesis of quaternary azetidines is notoriously difficult. Traditional cyclization of linear precursors often suffers from low yields and poor enantiomeric excess (ee) due to the extreme steric bulk around the C2 position, which promotes competing elimination reactions.

To bypass these thermodynamic barriers, a highly enantioselective biocatalytic transformation is employed. Utilizing the whole-cell biocatalyst Rhodococcus erythropolis AJ270 allows for the precise kinetic resolution of racemic azetidine-2-carbonitriles[3].

SynthesisWorkflow A Racemic Nitrile Precursor B R. erythropolis AJ270 Whole-Cell Biocatalyst A->B Kinetic Resolution C Chiral Carboxylic Acid Intermediate B->C Enantioselective Hydrolysis D Diazomethane Esterification C->D CH2N2, Mild Conditions E Target Enantiopure Methyl Ester D->E High Yield & ee%

Fig 2. Biocatalytic kinetic resolution and esterification workflow for enantiopure synthesis.

Step-by-Step Protocol: Enantioselective Biotransformation & Methylation

This protocol is designed as a self-validating system to ensure stereochemical integrity.

Step 1: Biocatalyst Preparation & Incubation

  • Action: Suspend 2.0 g (wet weight) of Rhodococcus erythropolis AJ270 cells in a potassium phosphate buffer (pH 7.0). Introduce 2 mmol of racemic 1-benzyl-2-methylazetidine-2-carbonitrile[3].

  • Causality: The pH 7.0 buffer maintains the structural integrity of the microbial amidase/nitrilase enzymes. The benzyl protecting group on the azetidine nitrogen prevents unwanted side reactions during hydrolysis.

Step 2: Kinetic Resolution

  • Action: Incubate the mixture at 30 °C for 31 hours.

  • Validation Check: Extract a 50 µL aliquot and analyze via chiral HPLC. Proceed only when the Enantiomeric Ratio (E-value) exceeds 89, confirming that the enzyme has selectively hydrolyzed one enantiomer into the corresponding chiral carboxylic acid while leaving the other intact[3].

Step 3: Mild Esterification

  • Action: Isolate the enantioenriched carboxylic acid intermediate. Treat the acid with an ethereal solution of diazomethane (CH2N2) at 0 °C.

  • Causality: Standard Fischer esterification (strong acid + heat) would induce ring-opening of the highly strained azetidine core. Diazomethane provides a mild, rapid methylation that strictly preserves the 4-membered ring and the C2 stereocenter[3].

Step 4: Deprotection and Salt Formation

  • Action: Subject the resulting ester to catalytic hydrogenation (Pd/C, H2) to cleave the benzyl group. Bubble anhydrous HCl gas through the solution to precipitate methyl 2-methylazetidine-2-carboxylate hydrochloride.

  • Validation Check: Confirm the final product via 1H-NMR and polarimetry to ensure the optical rotation matches the desired (R) or (S) configuration.

Applications in Drug Development

The unique physicochemical properties of methyl 2-methylazetidine-2-carboxylate make it a critical building block in several advanced therapeutic areas:

  • Mitigation of Idiosyncratic Toxicity in KHK Inhibitors: Ketohexokinase (KHK) is a primary target for metabolic disorders. Many early-generation KHK inhibitors contained exposed carboxylic acids, which are notorious for forming reactive acyl glucuronide metabolites in the liver, leading to idiosyncratic drug toxicity. By substituting these open-chain acids with the sterically hindered methyl 2-methylazetidine-2-carboxylate motif, researchers successfully maintained target binding affinity while completely abolishing the toxic acyl glucuronide liability[4].

  • TRPA1 Modulators: The azetidine core is frequently utilized as a conformationally restricted diamine precursor in the synthesis of substituted heterocyclic sulfonamides. These compounds act as potent TRPA1 modulators, which are currently under heavy investigation for the treatment of chronic pain and neurogenic inflammation[5].

Handling, Safety, and Storage Protocols

As an active pharmaceutical intermediate, strict adherence to handling protocols is required to maintain chemical integrity:

  • GHS Hazard Profile: Classified under H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Storage Causality: The compound must be stored at 2-8 °C in a sealed container under an inert atmosphere (Argon or Nitrogen) . Exposure to ambient humidity will catalyze the slow hydrolysis of the methyl ester back to the carboxylic acid, while exposure to oxygen can lead to degradation of the secondary amine.

References

  • Sigma-Aldrich. (R)-Methyl 2-methylazetidine-2-carboxylate hydrochloride | 1391077-78-3.

  • [1] Apollo Scientific. 309978-00-5 Cas No. | Methyl 2-methylazetidine-2-carboxylate hydrochloride. 1

  • [2] MolCore. 747399-23-1 | Methyl 2-methylazetidine-2-carboxylate. 2

  • [4] Google Patents. WO2022212194A1 - Khk inhibitors.4

  • [3] ACS Publications (The Journal of Organic Chemistry). Highly Efficient and Enantioselective Biotransformations of Racemic Azetidine-2-carbonitriles and Their Synthetic Applications. 3

  • [5] Google Patents. WO2015052264A1 - Substituted heterocyclic sulfonamide compounds useful as trpa1 modulators. 5

Sources

Introduction: The Strategic Importance of Chiral Azetidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stereochemistry and Chirality of Methyl 2-Methylazetidine-2-Carboxylate Enantiomers

Authored for Researchers, Scientists, and Drug Development Professionals

Azetidines, as strained four-membered nitrogen-containing heterocycles, have emerged from the shadow of their more common five- and six-membered counterparts to become privileged scaffolds in medicinal chemistry.[1][2] Their inherent ring strain and rigid conformation offer a unique tool for chemists to constrain molecular topology, enhance binding affinity, and modulate critical physicochemical properties such as solubility and metabolic stability.[2][3] When properly substituted, these motifs can potently engage a wide array of biological targets.[4]

This guide focuses on a particularly valuable building block: methyl 2-methylazetidine-2-carboxylate . The significance of this molecule lies in its C2 position, which is a fully substituted or quaternary stereocenter. The presence of two distinct non-hydrogen substituents (a methyl group and a methyl carboxylate group) on the same carbon atom of the azetidine ring renders this center chiral. Consequently, the molecule exists as a pair of non-superimposable mirror images known as enantiomers: (R)-methyl 2-methylazetidine-2-carboxylate and (S)-methyl 2-methylazetidine-2-carboxylate.

In drug development, the distinction between enantiomers is not merely academic; it is a critical determinant of therapeutic success. It is common for one enantiomer to be responsible for the desired pharmacological activity, while the other may be less active, inactive, or even contribute to undesirable toxicity.[5][6] Therefore, the ability to synthesize, separate, and analyze these enantiomers with absolute stereochemical control is paramount. This guide provides a comprehensive overview of the core stereochemical principles, field-proven synthetic and analytical methodologies, and the practical application of methyl 2-methylazetidine-2-carboxylate enantiomers in pharmaceutical research.

Part 1: The Core Stereochemistry of 2,2-Disubstituted Azetidines

The central challenge and opportunity presented by methyl 2-methylazetidine-2-carboxylate is the quaternary stereocenter at the C2 position.

  • Chirality and Enantiomers: The C2 carbon is bonded to four different groups:

    • A methyl group (-CH₃)

    • A methyl carboxylate group (-COOCH₃)

    • The ring nitrogen atom (C2-N bond)

    • The C3 ring carbon atom (C2-C3 bond)

    This arrangement makes the C2 carbon a chiral center, leading to the existence of (R) and (S) enantiomers. These molecules are identical in their atomic connectivity but differ in the three-dimensional arrangement of their atoms.

  • The Proline Analogy and Conformational Rigidity: Azetidine-2-carboxylic acid and its derivatives are often considered constrained analogs of proline.[7] This structural rigidity is a key asset in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher potency. The 2,2-disubstitution further locks the conformation, making these building blocks highly valuable for probing the structure-activity relationships (SAR) of drug candidates.

Part 2: Synthesis and Enantiomeric Control

The generation of enantiomerically pure 2,2-disubstituted azetidines is a significant synthetic challenge. Methodologies generally fall into two categories: asymmetric synthesis, which aims to create one enantiomer selectively, and chiral resolution, which separates a pre-existing racemic mixture.

Asymmetric Synthesis Strategies

Directly synthesizing a single enantiomer is often the most efficient approach. This requires transferring chirality from a known source to the target molecule.

  • Chiral Auxiliary-Based Methods: One powerful strategy involves the use of a chiral auxiliary, a temporary chiral group that directs the stereochemical outcome of a key reaction. For C2-substituted azetidines, Ellman's tert-butanesulfinamide has proven to be an effective chiral auxiliary.[4] This approach allows for the construction of the chiral azetidine ring with good diastereoselectivity, after which the auxiliary can be cleanly removed.[4]

  • Starting from the Chiral Pool: An alternative is to begin with an enantiomerically pure starting material. For instance, scalable syntheses of (S)-2-methylazetidine have been developed from chiral precursors like (R)-1,3-butanediol or (R)-azetidine-2-carboxylic acid.[8] While this provides the chiral 2-methylazetidine core, subsequent regioselective functionalization at the C2 position to install the carboxylate group would be required.

  • Diastereoselective Alkylation: If a chiral azetidine-2-carboxylate is available, diastereoselective alkylation at the C2 position can be achieved. For example, by forming an N-borane complex of an N-substituted azetidine-2-carbonitrile, the α-position can be deprotonated and alkylated with high diastereoselectivity.[9] The nitrile can then be converted to the corresponding carboxylate.

Chiral Resolution of Racemic Mixtures

When a racemic mixture is synthesized, the enantiomers must be separated. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose.[6]

The principle relies on the differential interaction between the enantiomers and the chiral environment of the CSP. This leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective for a wide range of chiral compounds, including azetidine derivatives.[5][10][11]

Part 3: Analytical Methodologies for Enantiomeric Characterization

Once a sample is synthesized or separated, its enantiomeric purity must be rigorously confirmed. This is typically expressed as enantiomeric excess (ee), which is the measure of how much more of one enantiomer is present compared to the other.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining enantiomeric purity. The development of a robust method is a self-validating process that ensures accuracy and reproducibility.

Causality in Method Development: The choice of stationary and mobile phases is critical. Normal-phase chromatography (using nonpolar mobile phases like hexane and a polar modifier like isopropanol or ethanol) is frequently successful for azetidine derivatives on polysaccharide-based columns like Chiralpak® or Chiralcel®.[5][10] The separation mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector of the CSP. Additives like trifluoroacetic acid (TFA) for acidic analytes or diethylamine (DEA) for basic analytes can be used to improve peak shape and resolution by suppressing unwanted interactions with residual silanols on the silica support.[10]

Experimental Protocol: Chiral HPLC Analysis

Objective: To separate and quantify the (R)- and (S)-enantiomers of methyl 2-methylazetidine-2-carboxylate.

1. Instrumentation and Materials:

  • HPLC system with UV detector.
  • Chiral Stationary Phase: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based column (e.g., 250 x 4.6 mm, 5 µm).
  • Mobile Phase Solvents: HPLC-grade n-hexane and 2-propanol (IPA).
  • Sample: A solution of the analyte (~1 mg/mL) dissolved in the mobile phase.

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase: n-Hexane/IPA (90:10, v/v). Rationale: This is a common starting point for screening on polysaccharide CSPs, balancing retention and resolution.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection Wavelength: 210 nm (or a wavelength appropriate for the analyte's chromophore).
  • Injection Volume: 10 µL.

3. Method Optimization Workflow:

  • Initial Injection: Inject the racemic standard to determine if separation occurs.
  • Solvent Ratio Adjustment: If resolution is poor, systematically vary the percentage of the polar modifier (IPA). Decreasing the IPA percentage generally increases retention and may improve resolution.
  • Modifier Change: If IPA is unsuccessful, screen other alcohol modifiers like ethanol.
  • System Suitability: Once baseline separation is achieved, ensure the resolution (Rs) between the two enantiomer peaks is > 2.0 for reliable quantification.[5]

4. Data Analysis:

  • Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = [(A₁ - A₂) / (A₁ + A₂)] x 100 (where A₁ is the area of the major enantiomer and A₂ is the area of the minor enantiomer).
Data Presentation: Comparative Chiral HPLC Conditions

The following table summarizes typical conditions used for separating chiral azetidine derivatives, demonstrating the utility of polysaccharide-based CSPs.

Compound ClassChiral Stationary Phase (CSP)Mobile Phase (v/v/v/v)Resolution (Rs)Reference
N-Aryl azetidine-2-carboxylateWhelk-O 1Hexane/IPA (80:20)3.5[10]
Ezetimibe (azetidin-2-one)Chiralpak AS-Hn-Hexane/Ethanol/IPA/TFA (84:12:4:0.1)> 2.0[5]
Ezetimibe (azetidin-2-one)Chiralpak-ASHAcetonitrile/Methanol/DEA/Formic Acid (99:1.0:0.1:0.1)> 2.0[11]
1-Benzyl-2-methyl-azetidineChiralpak AD-HHexane/Ethanol/Formic Acid (95:5:0.05)Baseline[12]
NMR Spectroscopy for Chiral Discrimination

While standard NMR spectroscopy is inherently "blind" to chirality as enantiomers have identical spectra in an achiral solvent, it can be a powerful tool for determining enantiomeric excess when a chiral auxiliary is used.[13][14][15]

Principle of Operation: A Chiral Solvating Agent (CSA) is added to the NMR sample. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. These diastereomeric complexes are no longer mirror images and will have slightly different chemical environments, leading to the separation of specific proton signals in the ¹H NMR spectrum.[16][17] The integration of these separated signals allows for the direct calculation of the enantiomeric ratio.

Experimental Protocol: ¹H NMR Analysis with a Chiral Solvating Agent

Objective: To determine the enantiomeric excess of a sample of methyl 2-methylazetidine-2-carboxylate using a chiral solvating agent.

1. Materials:

  • NMR Spectrometer (≥400 MHz recommended).
  • High-quality NMR tubes.
  • Deuterated solvent (e.g., CDCl₃ or C₆D₆).
  • Analyte sample.
  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) is a common choice.

2. Sample Preparation:

  • Dissolve a known amount of the analyte (e.g., 5-10 mg) in ~0.6 mL of the deuterated solvent in an NMR tube.
  • Acquire a standard ¹H NMR spectrum of the analyte alone to identify key proton signals (e.g., the ester methyl group or the ring methyl group).
  • To the same tube, add the CSA in incremental amounts (e.g., 0.5, 1.0, 2.0 equivalents). Rationale: The optimal ratio of CSA to analyte must be determined empirically to achieve the best signal separation without excessive line broadening.
  • Gently mix the sample after each addition.

3. Data Acquisition and Analysis:

  • Acquire a ¹H NMR spectrum after each addition of the CSA.
  • Observe the target proton signals. Upon formation of the diastereomeric complexes, the single peak from the racemic analyte should split into two distinct peaks.
  • Once sufficient separation is achieved, carefully integrate the two separated signals.
  • Calculate the enantiomeric excess using the integral values, similar to the HPLC area calculation.

Part 4: Application in Drug Development - A Case Study

The true value of controlling azetidine stereochemistry is realized in its application to drug discovery programs. The development of antagonists for the Free Fatty Acid Receptor 2 (FFA2), a G-protein coupled receptor involved in inflammatory responses, provides an excellent case study.[12]

In this program, a chemical series based on a 1-benzyl-2-methyl-azetidine-2-carboxylic acid core was identified.[12]

  • Initial Synthesis and Resolution: The core scaffold was synthesized as a racemate. This racemic carboxylic acid was then resolved via preparative chiral HPLC to separate the two enantiomers.[12]

  • Stereochemistry and Biological Activity: The separated enantiomers were advanced into further synthetic steps to create final compounds. When tested for biological activity, a clear stereochemical preference was observed. For a key compound in the series, the (R)-enantiomer (compound 99 ) exhibited an IC₅₀ of 9 nM, demonstrating a significant improvement in potency over the corresponding racemic mixture and the isolated (S)-enantiomer.[12]

  • Significance: This result authoritatively demonstrates that the specific three-dimensional arrangement of the methyl and carboxylate groups at the C2 stereocenter is critical for optimal interaction with the biological target. Pursuing the racemate would have led to a less potent drug candidate, while unknowingly advancing the "wrong" enantiomer could have terminated a promising project.

Visualizations of Key Workflows

Logical Flow of Enantiomeric Purity Analysis

This diagram illustrates the decision-making process when analyzing a chiral sample.

cluster_0 Analysis Workflow Start Chiral Sample Received (Methyl 2-methylazetidine-2-carboxylate) Method_Selection Select Analytical Method Start->Method_Selection HPLC Chiral HPLC Analysis Method_Selection->HPLC Primary Method (Quantification) NMR NMR with Chiral Solvating Agent Method_Selection->NMR Orthogonal Method (Confirmation) HPLC_Protocol 1. Screen CSPs & Mobile Phases 2. Optimize Conditions 3. Validate Method (Rs > 2.0) HPLC->HPLC_Protocol NMR_Protocol 1. Select CSA & Solvent 2. Titrate CSA 3. Identify Separated Signals NMR->NMR_Protocol Quantify_HPLC Quantify % ee via Peak Area HPLC_Protocol->Quantify_HPLC Quantify_NMR Quantify % ee via Signal Integration NMR_Protocol->Quantify_NMR Report Final Report: Enantiomeric Purity Confirmed Quantify_HPLC->Report Quantify_NMR->Report

Caption: Decision workflow for analyzing the enantiomeric purity of a chiral azetidine.

Mechanism of Chiral HPLC Separation

This diagram illustrates the fundamental principle of enantiomeric separation on a chiral stationary phase.

cluster_1 Chiral Separation Principle cluster_0 Chiral HPLC Column (CSP) Racemate Racemic Mixture (R)-Enantiomer (S)-Enantiomer CSP Chiral Stationary Phase (e.g., Amylose Derivative) Racemate->CSP Interaction_S Stronger, More Stable Diastereomeric Interaction CSP->Interaction_S (S) Interaction Interaction_R Weaker, Less Stable Diastereomeric Interaction CSP->Interaction_R (R) Interaction Separation Separated Enantiomers (R)-Enantiomer (Elutes First) (S)-Enantiomer (Elutes Second) Interaction_S->Separation Interaction_R->Separation

Caption: Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).

Conclusion

Methyl 2-methylazetidine-2-carboxylate is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its rigid, chiral scaffold provides a platform for designing potent and selective therapeutics. However, harnessing its full potential requires a deep understanding of its stereochemistry and mastery of the techniques used to control and verify it. From asymmetric synthesis to definitive analysis by chiral HPLC and NMR, the methodologies described in this guide form the foundation for the successful application of these valuable building blocks in the complex, high-stakes arena of drug development. The ability to confidently produce and analyze single enantiomers is a non-negotiable requirement for creating safer, more effective medicines.

References

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  • Needham, J., et al. (2024). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. Retrieved from [Link]

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  • Wang, J., et al. (2017). Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives. ACS Catalysis, 7(6), 3866–3870. Retrieved from [Link]

  • Peng, Y., Chen, B., & Zhang, G. (2024). Functionalization of chiral azetidine-2-carboxylic acids. ResearchGate. Retrieved from [Link]

  • Zhang, Z., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(3), 1264–1270. Retrieved from [Link]

  • Needham, J., et al. (2024). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. Retrieved from [Link]

  • Enders, D., & Wang, L. (2018). Asymmetric Synthesis of 2,2-Disubstituted Benzofuranones Through an Organocatalytic Alkylation With Nitroallylic Acetates. Amanote Research. Retrieved from [Link]

  • Broeckx, R., et al. (2014). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry, 57(23), 10076–10093. Retrieved from [Link]

  • Murai, K., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(40), 24651–24658. Retrieved from [Link]

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  • Li, Y., et al. (2024). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. Retrieved from [Link]

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Recent discoveries involving methyl 2-methylazetidine-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Applications of Methyl 2-Methylazetidine-2-Carboxylate Derivatives in Modern Drug Discovery

Executive Summary

The relentless pursuit of optimized pharmacokinetic and pharmacodynamic profiles in drug discovery has driven medicinal chemists toward conformationally restricted bioisosteres. Among these, derivatives of methyl 2-methylazetidine-2-carboxylate have emerged as privileged building blocks. By introducing a four-membered nitrogen heterocycle with a quaternary stereocenter, this scaffold provides a unique combination of structural rigidity, reduced lipophilicity, and altered basicity compared to classical proline derivatives[1]. This whitepaper synthesizes recent breakthroughs, mechanistic rationales, and validated protocols for deploying 2-methylazetidine-2-carboxylate derivatives in therapeutic development.

Structural and Physicochemical Rationale

As a Senior Application Scientist, I frequently observe lead compounds failing due to poor metabolic stability or high entropic penalties upon target binding. The strategic substitution of a pyrrolidine (proline) ring with a 2-methylazetidine-2-carboxylic acid derivative directly addresses these failure modes[2].

The Causality of the Quaternary Stereocenter: The addition of the methyl group at the C2 position is not merely a steric bulk enhancement; it fundamentally alters the energy landscape of the adjacent amide bond. In standard proline, the cis/trans isomerization barrier is relatively low, leading to conformational heterogeneity in solution[2]. The C2-methyl group in 2-methylazetidine derivatives sterically clashes with the N-acyl substituent, significantly increasing the rotational energy barrier and locking the molecule into a preferred trans conformation[3]. This pre-organization reduces the entropic penalty upon receptor binding, directly translating to higher target affinity.

Furthermore, the contracted four-membered ring lowers the basicity of the amine (due to increased s-character of the nitrogen lone pair) and reduces the overall lipophilicity (LogP) compared to piperidine or pyrrolidine analogs[1]. This combination enhances membrane permeability while shielding the molecule from rapid cytochrome P450-mediated oxidative metabolism.

Table 1: Comparative Physicochemical Profiling of Cyclic Amino Acid Scaffolds
ScaffoldRing SizeC2 SubstitutionConformational RigidityRelative Basicity (pKa)Primary Application
Proline 5-memberedHydrogenLow (cis/trans flux)~10.6Standard peptide synthesis
Azetidine-2-carboxylate 4-memberedHydrogenModerate~9.5Proline bioisostere, improved ADME
2-Methylazetidine-2-carboxylate 4-memberedMethylHigh (Locked trans)~9.2High-affinity target binding, PROTACs

Recent Therapeutic Applications

The unique geometry of methyl 2-methylazetidine-2-carboxylate has been leveraged across multiple therapeutic areas:

  • Metabolic Diseases (KHK Inhibitors): Ketohexokinase (KHK) is a primary driver of fructose metabolism and a key target for Non-Alcoholic Fatty Liver Disease (NAFLD). Recent patent literature demonstrates the use of 2-methylazetidine-2-carboxylic acid derivatives to synthesize highly potent KHK inhibitors. The rigid azetidine core precisely orients the pharmacophore within the KHK active site while minimizing off-target liabilities and drug-drug interactions[4].

  • Oncology (PARP Inhibitors): Poly(ADP-ribose) polymerase (PARP) inhibitors utilize the 2-methylazetidine scaffold to enhance binding kinetics. The incorporation of (2R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid into pyridinone derivatives has yielded potent inhibitors for BRCA-deficient tumors, capitalizing on the scaffold's optimal vector projection[5].

  • Neurobiology (TrkB Receptor Agonists): In the development of Brain-Derived Neurotrophic Factor (BDNF) loop mimetics, 2-methylazetidine-2-carboxylate is utilized as a cyclic amino acid linker. The quaternary center stabilizes the critical loop 2 conformation required to induce TrkB receptor binding, a feat unachievable with flexible linear peptides[6].

G N1 Methyl 2-Methylazetidine -2-Carboxylate N2 Lead Optimization (Amide Coupling) N1->N2 Structural Rigidity N3 Conformationally Locked Drug Candidate N2->N3 Reduced Entropic Penalty T1 KHK Inhibition (NAFLD Therapy) N3->T1 T2 PARP Inhibition (Oncology) N3->T2 T3 TrkB Agonism (Neurobiology) N3->T3

Fig 1: Pharmacological application pathways of 2-methylazetidine-2-carboxylate derivatives.

Self-Validating Experimental Protocol: Biocatalytic Resolution and Esterification

Synthesizing the quaternary stereocenter of 2-methylazetidine with high enantiomeric excess (ee) via traditional asymmetric catalysis is notoriously difficult due to the steric hindrance of the four-membered ring. To overcome this, we employ a biocatalytic kinetic resolution utilizing Rhodococcus erythropolis AJ270.

Causality of the Biocatalyst: The amidase enzyme complex within R. erythropolis is exquisitely sensitive to the steric bulk of the C2-methyl group. It selectively hydrolyzes one enantiomer of the racemic nitrile precursor while leaving the other intact, achieving an enantiomeric excess that synthetic catalysts cannot match[7].

Step-by-Step Methodology

Phase 1: Biocatalytic Kinetic Resolution

  • Preparation: Suspend 2.0 g (wet weight) of resting Rhodococcus erythropolis AJ270 cells in 50 mL of 0.1 M potassium phosphate buffer (pH 7.0). Rationale: pH 7.0 maintains the native tertiary structure of the amidase enzyme, preventing premature denaturation.

  • Substrate Addition: Introduce 2.0 mmol of racemic 1-benzyl-2-methylazetidine-2-carbonitrile into the suspension.

  • Incubation: Incubate the mixture in an orbital shaker at 30 °C and 200 rpm for 31 hours. Rationale: 30 °C is the optimal thermal window for AJ270 amidase activity; exceeding 35 °C results in rapid loss of enantioselectivity.

  • Extraction: Terminate the reaction by centrifuging the cells (8000 rpm, 10 min). Extract the supernatant with ethyl acetate (3 × 50 mL) to recover the unreacted nitrile and the newly formed chiral acid.

  • Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 7:3). The presence of a highly polar spot (baseline) confirms the formation of the chiral carboxylic acid.

Phase 2: Esterification to Methyl 2-Methylazetidine-2-Carboxylate

  • Reagent Preparation: Dissolve the isolated chiral acid in 10 mL of anhydrous methanol/dichloromethane (1:1 v/v) under an inert argon atmosphere.

  • Methylation: Slowly add a 2.0 M solution of trimethylsilyldiazomethane (TMS-diazomethane) in hexanes dropwise at 0 °C until a persistent yellow color remains. Rationale: TMS-diazomethane is chosen over diazomethane gas for safety, while the 0 °C temperature suppresses unwanted side reactions.

  • Quenching: Stir for 30 minutes, then quench excess reagent with a few drops of glacial acetic acid until the solution turns colorless.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution).

  • Validation Checkpoint 2 (Self-Validation): Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column). The protocol is considered successful only if the enantiomeric excess (ee) of methyl (+)-1-benzyl-2-methylazetidine-2-carboxylate is >99.5%[7]. Confirm the structure via 1H NMR (300 MHz, CDCl3): key singlet at δ 3.64 (s, 3H) indicates the successful formation of the methyl ester[7].

Workflow S1 Racemic 1-benzyl-2-methyl azetidine-2-carbonitrile S2 Biocatalysis (R. erythropolis AJ270, 30°C) S1->S2 S3 Chiral Carboxylic Acid Extraction & Isolation S2->S3 Enantioselective Hydrolysis S4 Esterification (TMS-Diazomethane, 0°C) S3->S4 S5 Methyl (+)-1-benzyl-2-methyl azetidine-2-carboxylate S4->S5 V1 Validation: Chiral HPLC (ee > 99.5%) S5->V1

Fig 2: Validated workflow for the biocatalytic synthesis of enantiopure 2-methylazetidine derivatives.

Conclusion

The integration of methyl 2-methylazetidine-2-carboxylate derivatives into medicinal chemistry represents a paradigm shift in how we approach conformational restriction. By understanding the causality behind its physicochemical properties—specifically the locked trans conformation induced by the quaternary stereocenter—researchers can systematically deploy this scaffold to rescue failing leads, enhance target affinity, and drastically improve metabolic stability.

References

  • Highly Efficient and Enantioselective Biotransformations of Racemic Azetidine-2-carbonitriles and Their Synthetic Applications Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Proline Analogues Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: ResearchGate URL:[Link]

  • WO2022212194A1 - Khk inhibitors Source: Google Patents URL
  • EP 2029551 - Pyridinone and pyridazinone derivatives as inhibitors of poly(ADP-ribose)polymerase (PARP)
  • Cyclic amino acid linkers stabilizing key loops of brain derived neurotrophic factor Source: Universitat Pompeu Fabra (UPF) URL:[Link]

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A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of Methyl 2-Methylazetidine-2-Carboxylate Based Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Drug Discovery and Development Professionals

Executive Summary

The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly prevalent scaffold in modern medicinal chemistry. Its unique conformational rigidity and physicochemical properties can bestow significant advantages in drug design, including improved metabolic stability and solubility.[1][2] However, the inherent ring strain also introduces potential liabilities, such as unique metabolic pathways and chemical instability, that demand a thorough and tailored pharmacokinetic (PK) evaluation.[3] This guide provides an in-depth framework for the comprehensive pharmacokinetic profiling of compounds based on the methyl 2-methylazetidine-2-carboxylate (M2AC) core.

Moving beyond a simple checklist of assays, this document details the causality behind experimental choices, establishing a logical, tiered approach to data generation. We will progress from high-throughput in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to resource-intensive in vivo studies, ensuring that each step informs the next. The protocols and strategies outlined herein are designed to build a robust data package, enabling confident decision-making, guiding structure-activity and structure-property relationships (SAR/SPR), and de-risking candidates as they advance toward clinical development.[4][5]

Chapter 1: The M2AC Scaffold and the Rationale for a Phased PK Assessment

Physicochemical and Metabolic Considerations of the Azetidine Moiety

The M2AC scaffold possesses several features that warrant specific attention during PK profiling:

  • Ring Strain: The four-membered ring is strained, which can make it susceptible to metabolic ring-opening, potentially via glutathione S-transferase (GST) catalyzed reactions, a pathway that occurs without prior P450 bioactivation.[3][6][7]

  • Basic Nitrogen: The azetidine nitrogen provides a basic handle, influencing properties like solubility and the potential for salt formation. However, it is often more resistant to N-dealkylation compared to larger amine heterocycles like pyrrolidine or piperidine, which can be a metabolic advantage.[2]

  • Ester Moiety: The methyl ester in the M2AC core is a potential site for hydrolysis by esterase enzymes present in plasma and tissues, which could act as a clearance mechanism.

A structured ADME assessment is therefore not just procedural but diagnostic, helping to identify and mitigate these potential liabilities early in the discovery process.[8]

The DMPK Screening Cascade: A Strategic Overview

The journey from a hit compound to a clinical candidate requires a phased approach to DMPK (Drug Metabolism and Pharmacokinetics) testing. Early-stage, high-throughput assays are used to eliminate compounds with fatal flaws, while later-stage, more complex studies provide a deeper mechanistic understanding to select the optimal candidate.[5][8]

DMPK_Cascade cluster_0 Early Discovery (Hit-to-Lead) cluster_1 Lead Optimization cluster_2 Preclinical Candidate Selection Hit_ID HTS Hits (High-Throughput) Sol Aqueous Solubility Hit_ID->Sol Assess Formulatability PAMPA PAMPA (Passive Perm.) Sol->PAMPA Initial Absorption Screen LMS Microsomal Stability PAMPA->LMS Metabolic Liability Screen Lead_Opt Optimized Leads LMS->Lead_Opt Guide SAR Caco2 Caco-2 (Perm. & Efflux) Lead_Opt->Caco2 PPB Plasma Protein Binding Lead_Opt->PPB CYP_Inhib CYP450 Inhibition Lead_Opt->CYP_Inhib Hep_Stab Hepatocyte Stability Lead_Opt->Hep_Stab Candidate Candidate Selection Caco2->Candidate In-depth Profiling PPB->Candidate In-depth Profiling CYP_Inhib->Candidate In-depth Profiling Hep_Stab->Candidate In-depth Profiling InVivo_PK In Vivo PK (Rodent) Candidate->InVivo_PK Confirm In Vivo Exposure MetID Metabolite ID InVivo_PK->MetID Understand Clearance

Caption: The tiered DMPK screening cascade for small molecule drug discovery.

Chapter 2: Foundational In Vitro ADME Profiling

This chapter details the essential in vitro assays that form the bedrock of the PK profile for any M2AC-based compound series.

Absorption Potential

For orally administered drugs, successful absorption from the gastrointestinal (GI) tract is paramount.[9] We assess this using a two-tiered approach.

2.1.1 Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Rationale: PAMPA is a rapid, cell-free assay that models passive diffusion, the primary route of absorption for many drugs.[10][11] It is a cost-effective high-throughput screen to rank-order compounds and quickly flag those with fundamental permeability issues before committing to more complex cell-based assays.[4][12] The assay measures the diffusion of a compound from a donor well, through a synthetic lipid-infused membrane, to an acceptor well.[13]

  • Abbreviated Protocol: PAMPA for GI Permeability [14]

    • Prepare Lipid Membrane: A solution of lipids (e.g., 4% lecithin in dodecane) is added to the membrane of a 96-well donor plate and allowed to impregnate.[14]

    • Prepare Solutions: Prepare a 500 µM stock of the test compound in an aqueous buffer (e.g., PBS, pH 7.4).

    • Assay Setup: Add buffer to the acceptor plate wells. Place the lipid-coated donor plate on top of the acceptor plate. Add the test compound solution to the donor wells.

    • Incubation: Incubate the "sandwich" plate assembly at room temperature for a defined period (e.g., 5 to 18 hours).[11][14]

    • Quantification: After incubation, separate the plates. Determine the compound concentration in both donor and acceptor wells using LC-MS/MS.

    • Calculation: The apparent permeability coefficient (Pe) is calculated to quantify the rate of diffusion.

2.1.2 Tier 2: Caco-2 Permeability Assay

  • Rationale: The Caco-2 assay is the industry gold standard for predicting human intestinal absorption.[9][15] Unlike PAMPA, it uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key uptake and efflux transporters (e.g., P-glycoprotein, P-gp).[16] This allows for the assessment of not only passive permeability but also active transport, providing a more biologically relevant prediction of in vivo absorption.[9] A bidirectional assay (measuring transport from apical-to-basolateral, A-B, and basolateral-to-apical, B-A) is crucial for identifying compounds that are subject to efflux.

  • Abbreviated Protocol: Bidirectional Caco-2 Assay [16][17]

    • Cell Culture: Caco-2 cells are seeded on permeable filter supports in multi-well plates and cultured for 18-22 days to allow for differentiation and monolayer formation.[16]

    • Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured to confirm the integrity of the cell monolayer before the experiment.

    • A-B Permeability: The test compound (e.g., at 10 µM) is added to the apical (A) side. Samples are taken from the basolateral (B) side over a time course (e.g., up to 2 hours).

    • B-A Permeability: In a separate set of wells, the compound is added to the basolateral (B) side, and samples are taken from the apical (A) side to measure efflux.

    • Analysis: Compound concentrations are determined by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated for both directions.

    • Efflux Ratio (ER): The ER is calculated as Papp(B-A) / Papp(A-B). An ER > 2 is a strong indicator that the compound is a substrate for an efflux transporter.[16]

Metabolic Stability

Understanding a compound's susceptibility to metabolism is critical for predicting its half-life and oral bioavailability.[18][19]

2.2.1 Liver Microsomal Stability Assay

  • Rationale: This is the workhorse assay for assessing Phase I metabolic stability, primarily driven by cytochrome P450 (CYP) enzymes.[20][21] Pooled human liver microsomes contain a rich complement of these enzymes. The assay measures the rate of disappearance of the parent compound over time, from which key parameters like half-life (t½) and intrinsic clearance (CLint) are derived.[18]

  • Abbreviated Protocol: Human Liver Microsome (HLM) Stability [18][22]

    • Preparation: A reaction mixture is prepared containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.[21]

    • Initiation: The test compound (e.g., 1-3 µM) is added and pre-incubated at 37°C. The metabolic reaction is initiated by adding the cofactor NADPH.[20][21] A parallel incubation without NADPH serves as a negative control.

    • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).[21][22]

    • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • Calculation: The percentage of compound remaining at each time point is plotted, and from the slope of the line, the half-life and intrinsic clearance are calculated.

2.2.2 Potential Metabolic Fates of the M2AC Scaffold

Based on the structure, several metabolic pathways can be hypothesized. Early metabolite identification studies can confirm these and guide medicinal chemistry efforts to block metabolic soft spots.

Metabolic_Fates cluster_pathways Potential Metabolic Pathways M2AC M2AC Scaffold Ester_Hydrolysis Ester Hydrolysis (via Esterases) M2AC->Ester_Hydrolysis Ring_Opening Azetidine Ring Opening (via GST) M2AC->Ring_Opening Oxidation Oxidative Metabolism (via CYPs on R-groups) M2AC->Oxidation N_Dealkylation N-Dealkylation (Less Common) M2AC->N_Dealkylation Potentially more stable

Caption: Hypothesized metabolic pathways for M2AC-based compounds.

Distribution and Safety

2.3.1 Plasma Protein Binding (PPB)

  • Rationale: Most drugs bind to plasma proteins like albumin.[23][24] It is the unbound (free) fraction of the drug that is available to interact with its target and be cleared.[23] Therefore, determining the fraction unbound (fu) is essential for interpreting efficacy and PK data.[23] Equilibrium dialysis is the gold standard method, allowing the free drug to diffuse across a semipermeable membrane until equilibrium is reached.[24][25][26]

  • Abbreviated Protocol: Rapid Equilibrium Dialysis (RED) [23][27]

    • Setup: A RED device consists of wells with two chambers separated by a dialysis membrane (8-12K MWCO).[27]

    • Loading: The test compound is spiked into plasma (e.g., at 1-10 µM) and added to one chamber.[23] Dialysis buffer (PBS) is added to the other chamber.

    • Incubation: The plate is sealed and incubated at 37°C with shaking for 4-6 hours to reach equilibrium.[23]

    • Sampling: After incubation, equal aliquots are removed from both the plasma and buffer chambers.

    • Analysis: The concentration of the compound in both chambers is determined by LC-MS/MS. The concentration in the buffer chamber represents the free drug concentration.

    • Calculation: Percent bound is calculated from the difference between the total and free concentrations.

2.3.2 Cytochrome P450 (CYP) Inhibition

  • Rationale: Inhibition of major CYP enzymes (e.g., CYP3A4, 2D6, 2C9) is a primary cause of clinical drug-drug interactions (DDIs).[28] Early screening for CYP inhibition is a regulatory expectation and critical for safety.[28][29] Fluorometric or LC-MS/MS-based assays are used to determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of a specific CYP enzyme's activity.[28]

Summary of In Vitro Data

All quantitative data should be collated into a clear, comparative table to facilitate SAR analysis and candidate selection.

Compound IDSolubility (µM)PAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux RatioHLM t½ (min)PPB (% Bound)CYP3A4 IC₅₀ (µM)
M2AC-00115015.28.51.24592.1> 25
M2AC-002252.10.88.91299.55.3
M2AC-003>20020.515.11.0> 6075.4> 25

Chapter 3: Definitive In Vivo Pharmacokinetic Studies

After a compound demonstrates a promising in vitro profile, the next crucial step is to evaluate its behavior in a living system.[30]

Study Design: Single-Dose PK in Rodents
  • Rationale: The rodent (typically rat or mouse) PK study is the first opportunity to understand the complete ADME profile in vivo.[31][32][33] By administering the drug via both intravenous (IV) and oral (PO) routes, we can determine key parameters including clearance (CL), volume of distribution (Vd), half-life (t½), and, most importantly, oral bioavailability (F%).[32]

  • Abbreviated Protocol: Rat PK Study (IV and PO) [31][32]

    • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are cannulated (e.g., jugular vein) to facilitate serial blood sampling.

    • Dosing: One cohort receives the drug as an IV bolus (e.g., 1-2 mg/kg). A second cohort receives the drug orally via gavage (e.g., 5-10 mg/kg).

    • Blood Sampling: Blood samples (e.g., ~100 µL) are collected at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Sample Processing: Blood is processed to plasma, and the drug is extracted.

    • Bioanalysis: Drug concentrations in plasma are quantified using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using software like Phoenix WinNonlin to calculate PK parameters.

InVivo_PK_Workflow cluster_animal_phase In-Life Phase cluster_lab_phase Bioanalytical Phase Dosing_IV IV Dosing Cohort (e.g., 1 mg/kg) Sampling Serial Blood Sampling (Multiple Time Points) Dosing_IV->Sampling Dosing_PO PO Dosing Cohort (e.g., 5 mg/kg) Dosing_PO->Sampling Processing Plasma Processing & Extraction Sampling->Processing Collect Plasma LCMS LC-MS/MS Analysis Processing->LCMS Quantify Drug PK_Analysis PK Parameter Calculation (WinNonlin) LCMS->PK_Analysis Generate Conc-Time Data AUC AUC CL Clearance Vd Volume of Dist. F Bioavailability (F%)

Caption: Workflow for a typical rodent intravenous (IV) and oral (PO) PK study.

Interpreting Key In Vivo PK Parameters

The goal is to integrate in vitro and in vivo data to build a complete picture of the compound's disposition.

ParameterDefinitionDesirable Profile for an Oral DrugHow In Vitro Data Informs It
AUC (Area Under the Curve)A measure of total drug exposure over time.HighDirectly related to dose and bioavailability.
CL (Clearance)The volume of plasma cleared of drug per unit time.LowPredicted by in vitro microsomal/hepatocyte stability.
Vd (Volume of Distribution)The theoretical volume that the drug occupies in the body.Moderate-to-HighInfluenced by plasma protein binding and tissue partitioning.
F% (Oral Bioavailability)The fraction of the oral dose that reaches systemic circulation.High (>30%)A combination of absorption (Caco-2) and first-pass metabolism (HLM).

Chapter 4: Conclusion and Integrated Strategy

The pharmacokinetic profiling of methyl 2-methylazetidine-2-carboxylate based compounds requires a purpose-built strategy. By starting with high-throughput in vitro assays for absorption (PAMPA) and metabolic stability (HLM), project teams can rapidly triage compounds and establish initial SAR. Promising candidates are then advanced to more detailed in vitro characterization, including Caco-2 permeability to assess efflux, plasma protein binding to determine free fraction, and CYP inhibition to flag DDI risks.

This robust in vitro data package provides the confidence needed to progress the best compounds into in vivo rodent PK studies. The resulting data on clearance, exposure, and oral bioavailability allows for a holistic assessment, connecting in vitro predictions with real-world outcomes. This integrated, phase-appropriate approach ensures that resources are focused on compounds with the highest probability of success, ultimately accelerating the delivery of novel therapeutics to the clinic.

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  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • GovInfo. (1995, March 1). Federal Register, Volume 60 Issue 40. Retrieved from [Link]

Sources

Methodological & Application

A Robust Protocol for the Asymmetric Synthesis of Methyl 2-Methylazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract: This document provides a detailed protocol for the asymmetric synthesis of methyl 2-methylazetidine-2-carboxylate, a valuable chiral building block for drug discovery and medicinal chemistry. Azetidines, particularly those with quaternary stereocenters, are privileged structures that can enhance the metabolic stability and conformational rigidity of bioactive molecules.[1][2] The described method employs a reliable and well-established chiral auxiliary-mediated strategy to achieve high stereocontrol. We will detail the rationale behind the synthetic strategy, provide step-by-step experimental procedures, and offer insights into reaction optimization and characterization.

Introduction and Strategic Rationale

Quaternary α-amino acids that are incorporated into a cyclic framework, such as 2-methylazetidine-2-carboxylic acid, are of significant interest to the pharmaceutical industry.[1] Their constrained conformation can lock peptides into bioactive secondary structures and improve resistance to enzymatic degradation.[3] However, the construction of the strained four-membered azetidine ring, coupled with the creation of a chiral quaternary center, presents a significant synthetic challenge.[2]

Direct asymmetric catalysis can be elegant but often requires extensive screening and optimization. A more robust and widely applicable approach for establishing stereochemistry is the use of a chiral auxiliary.[4] This strategy involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product.

This protocol leverages the commercially available and inexpensive (S)-α-methylbenzylamine as a chiral auxiliary.[5] The synthesis proceeds via a diastereoselective α-alkylation of an N-substituted azetidine-2-carboxylate precursor. This method is advantageous due to its reliability, high diastereoselectivity, and the relative simplicity of the procedures.

Overall Synthetic Workflow

The synthesis is accomplished in three main stages:

  • Formation of the Chiral Precursor: Coupling of methyl azetidine-2-carboxylate with the (S)-α-methylbenzylamine chiral auxiliary.

  • Diastereoselective Methylation: Deprotonation to form a chiral enolate, followed by methylation to create the quaternary stereocenter with high diastereoselectivity.

  • Auxiliary Cleavage: Removal of the chiral auxiliary via hydrogenolysis to yield the final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Methylation cluster_2 Stage 3: Auxiliary Removal A Methyl Azetidine-2-carboxylate C Methyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate A->C Coupling B (S)-α-methylbenzylamine (Chiral Auxiliary) B->C Coupling D Diastereoselective α-Methylation (LDA, MeI) C->D E Methyl 2-methyl-1-((S)-1-phenylethyl)azetidine-2-carboxylate D->E F Hydrogenolysis (H₂, Pd/C) E->F G Final Product: (S)-Methyl 2-methylazetidine-2-carboxylate F->G

Caption: High-level overview of the three-stage synthetic protocol.

Mechanistic Insights: Achieving Stereocontrol

The key to this synthesis is the diastereoselective α-methylation step. The stereochemical outcome is dictated by the chiral auxiliary, which forces the alkylating agent (methyl iodide) to approach from the less sterically hindered face of the enolate intermediate.

  • Enolate Formation: A strong, non-nucleophilic base, Lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of the ester. This is critical to ensure complete and rapid enolate formation without competing nucleophilic attack on the ester carbonyl.

  • Chelation and Facial Shielding: The lithium cation of the enolate is believed to chelate with the nitrogen atom of the azetidine ring. The bulky phenyl group of the chiral auxiliary then effectively shields one face of the planar enolate.

  • Directed Alkylation: The electrophile, methyl iodide, can therefore only approach from the opposite, less hindered face, resulting in the preferential formation of one diastereomer.

G cluster_0 Mechanism of Diastereoselective Methylation cluster_1 Steric Shielding start Chiral Precursor enolate Planar Enolate Intermediate (Li+ Chelation) start->enolate 1. LDA, -78 °C product Major Diastereomer enolate->product 2. MeI (attack from less hindered face) shield_img shield_text Phenyl group blocks top-face attack

Caption: Steric hindrance from the chiral auxiliary directs methylation.

Detailed Experimental Protocol

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques are required for steps involving LDA. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
ReagentM.W. ( g/mol )CAS No.Supplier Example
Methyl azetidine-2-carboxylate hydrochloride151.6069684-69-1Sigma-Aldrich
(S)-(-)-α-Methylbenzylamine121.182627-86-3Sigma-Aldrich
Diisopropylethylamine (DIPEA)129.247087-68-5Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)72.11109-99-9Sigma-Aldrich
Lithium diisopropylamide (LDA), 2.0 M in THF107.124111-54-0Sigma-Aldrich
Methyl iodide (MeI)141.9474-88-4Sigma-Aldrich
Palladium on Carbon (10% Pd/C)106.427440-05-3Sigma-Aldrich
Anhydrous Methanol (MeOH)32.0467-56-1Sigma-Aldrich
Step 1: Synthesis of Methyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate

This step involves the N-alkylation of the azetidine ester with the chiral auxiliary.

  • To a round-bottom flask, add methyl azetidine-2-carboxylate hydrochloride (1.0 eq).

  • Dissolve the starting material in dichloromethane (DCM, approx. 0.2 M).

  • Add diisopropylethylamine (DIPEA, 2.5 eq) to the solution to neutralize the hydrochloride salt and act as a base.

  • Add (S)-(-)-α-methylbenzylamine (1.1 eq) to the mixture.

  • Stir the reaction at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product as a mixture of diastereomers.[5] The two diastereomers can often be separated at this stage, or the mixture can be carried forward.

Step 2: Diastereoselective α-Methylation

This is the key stereochemistry-defining step. An inert atmosphere (Argon or Nitrogen) and anhydrous conditions are crucial for success.

  • Dissolve the major diastereomer of methyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate (1.0 eq) in anhydrous THF (approx. 0.1 M) in an oven-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (2.0 M in THF, 1.2 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.5 eq) dropwise.

  • Continue stirring at -78 °C for 2-3 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material by flash column chromatography (hexane/ethyl acetate) to isolate the methylated product. The diastereomeric excess (d.e.) can be determined at this stage by ¹H NMR or chiral HPLC analysis.

Step 3: Cleavage of Chiral Auxiliary (Hydrogenolysis)

This final step removes the α-methylbenzyl group to yield the target compound.

  • Dissolve the purified methyl 2-methyl-1-((S)-1-phenylethyl)azetidine-2-carboxylate (1.0 eq) in methanol (approx. 0.1 M).

  • Carefully add 10% Palladium on Carbon (Pd/C, ~10 mol % by weight).

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Stir the reaction vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

  • Work-up: Upon completion (monitored by TLC/LC-MS), carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the Celite pad thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or chromatography if necessary to yield the final product, methyl 2-methylazetidine-2-carboxylate.

Conclusion

The protocol described provides a reliable and scalable method for the asymmetric synthesis of methyl 2-methylazetidine-2-carboxylate. By employing a chiral auxiliary-based approach, high levels of stereocontrol are achieved in the key methylation step. The resulting enantiomerically enriched product is a valuable building block for constructing complex nitrogen-containing molecules for pharmaceutical and agrochemical research.[6][7] The principles outlined here can be adapted for the synthesis of other α-alkylated azetidine-2-carboxylic acid derivatives by substituting the alkylating agent in Step 2.

References

  • Title: Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Modular, Chiral-Auxiliary-Mediated Synthesis of Sterically Constrained -Amino Acid Derivatives Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Efficient Preparation of Optically Pure C2-Symmetrical Cyclic Amines for Chiral Auxiliary Source: Organic Chemistry Portal URL: [Link]

  • Title: Asymmetric Synthesis of L-azetidine-2-carboxylic Acid and 3-substituted Congeners--Conformationally Constrained Analogs of Phenylalanine, Naphthylalanine, and Leucine - PubMed Source: PubMed URL: [Link]

  • Title: Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines Source: ResearchGate URL: [Link]

  • Title: Chiral auxiliary - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Two Scalable Syntheses of (S)-2-Methylazetidine | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]

  • Title: 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries | Request PDF Source: ResearchGate URL: [Link]

  • Title: Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety Source: American Chemical Society URL: [Link]

  • Title: Novel Syntheses of Azetidines and Azetidinones | Chemical Reviews Source: ACS Publications URL: [Link]

  • Title: multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for Source: HETEROCYCLES, Vol. 96, No. 12, 2018 URL: [Link]

  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Source: MDPI URL: [Link]

  • Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides Source: LJMU Research Online URL: [Link]

  • Title: Azetidine-2-carboxylic Acid and Its Derivatives in Organic Synthesis | Request PDF Source: ResearchGate URL: [Link]

  • Title: Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Publishing URL: [Link]

  • Title: Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]

Sources

Catalytic and Stoichiometric Ring-Opening Protocols for Methyl 2-Methylazetidine-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Target Audience: Synthetic Chemists, Biocatalysis Researchers, and Drug Development Professionals

Introduction & Mechanistic Causality

Azetidine-2-carboxylic acids and their ester derivatives, such as methyl 2-methylazetidine-2-carboxylate, are highly valued as conformationally constrained proline analogs in peptidomimetic drug design[1]. However, the four-membered azetidine ring presents a unique chemical paradox. Despite possessing significant ring strain (~107 kJ/mol), azetidine-2-carboxamides and carboxylates are kinetically stable and do not undergo spontaneous nucleophilic ring-opening as readily as their three-membered aziridine counterparts[2].

To achieve successful ring-opening, the activation energy barrier must be lowered through strategic polarization of the C–N bond. This guide details three field-proven methodologies to achieve this: Electrophilic Quaternization (Azetidinium Formation) , Lewis/Brønsted Acid Catalysis , and Biocatalytic Hydrolysis .

Understanding the causality behind these activation methods is critical. Direct nucleophilic attack on a neutral azetidine fails due to the poor leaving group ability of the secondary/tertiary amine. By quaternizing the nitrogen or coordinating it with a strong Lewis acid, the nitrogen is transformed into a superior leaving group, triggering regioselective ring-opening to yield valuable acyclic α,γ-substituted amino acid derivatives[3],[4].

Pathway Visualizations

Azetidinium_Pathway Substrate Methyl 2-methylazetidine- 2-carboxylate Activation Electrophilic Activation (MeOTf, 0 °C) Substrate->Activation Intermediate Azetidinium Triflate Reactive Intermediate Activation->Intermediate Nucleophile Nucleophilic Attack (NaN3, KCN, NaOPh) Intermediate->Nucleophile THF, RT to Reflux Product Acyclic α,γ-Substituted Amino Acid Derivative Nucleophile->Product Regioselective Ring Opening

Fig 1. Mechanistic workflow of azetidinium-mediated ring opening via electrophilic activation.

Enzymatic_Pathway Substrate L-Azetidine-2-carboxylate (L-AZC) Enzyme A2CH Hydrolase (e.g., NsA2CH) Substrate->Enzyme Covalent Covalent Ester Intermediate (Asp-10) Enzyme->Covalent Nucleophilic Attack Hydrolysis Water-Mediated Hydrolysis Covalent->Hydrolysis Product Acyclic Amino Acid (Detoxified) Hydrolysis->Product Ring Opening

Fig 2. Enzymatic hydrolytic ring-opening pathway of azetidine-2-carboxylates by A2CH hydrolases.

Quantitative Data Summary

The following table summarizes the optimized conditions and expected yields for the ring-opening of azetidine-2-carboxylate derivatives based on the chosen activation strategy.

Activation MethodNucleophileReaction ConditionsTarget PositionTypical Yield
Azetidinium (MeOTf) Sodium Azide (NaN₃)THF, Room Temp, 12 hC2 or C4 (Steric dependent)85–95%
Azetidinium (MeOTf) Potassium Cyanide (KCN)THF, Reflux, 12 hC2 or C470–85%
Azetidinium (MeOTf) Sodium Phenoxide (NaOPh)THF, Reflux, 12 hC2 or C475–90%
Lewis Acid (BF₃·OEt₂) Allylsilane / Aryl BoratesCH₂Cl₂, -78 °C to RTBenzylic / Cationic60–80%
Biocatalytic (NsA2CH) H₂O (Hydrolytic)Tris-HCl Buffer, 30 °CC2 (Stereospecific)>95% (Conv.)

Note: Yields are derived from validated literature protocols[2],[5],[3],[6].

Experimental Protocols

Protocol A: Azetidinium Formation and Nucleophilic Ring-Opening

Because methyl 2-methylazetidine-2-carboxylate is sterically hindered at the C2 position by the quaternary methyl group, standard nucleophiles will not react. Electrophilic activation using methyl trifluoromethanesulfonate (MeOTf) is required to form a highly reactive azetidinium salt[2],[4].

Step 1: Quaternization (Activation)

  • Dissolve the substrate (e.g., methyl 1-benzyl-2-methylazetidine-2-carboxylate, 1.0 equiv) in anhydrous diethyl ether or dichloromethane under an inert argon atmosphere.

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Add MeOTf (1.1 equiv) dropwise. Causality Note: MeOTf is chosen over methyl iodide because the triflate counterion is non-nucleophilic, preventing premature, uncontrolled ring-opening.

  • Stir the mixture at room temperature for 2–4 hours.

  • Evaporate the solvent in vacuo. Wash the resulting residue with cold anhydrous diethyl ether and dry under high vacuum to afford the pure azetidinium trifluoromethanesulfonate salt[6].

    • Self-Validation Checkpoint: Confirm salt formation via ¹H NMR. Look for a significant downfield shift of the N-methyl and azetidine ring protons compared to the neutral starting material.

Step 2: Nucleophilic Attack

  • Suspend the isolated azetidinium salt (1.0 mmol) in anhydrous THF (5 mL).

  • Add the desired nucleophile (e.g., NaN₃, KCN, or NaOPh; 5.0 mmol, 5 equiv)[7].

  • Stir at room temperature for 12 hours (for highly reactive nucleophiles like NaN₃) or heat to reflux overnight (for KCN/NaOPh)[6]. Causality Note: THF is utilized because its boiling point (66 °C) provides the necessary thermal energy to drive the ring-opening of sterically hindered quaternary centers without degrading the product.

  • Quench with distilled water, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄. Purify via flash column chromatography.

Protocol B: Lewis Acid-Mediated Ring Opening

Lewis acid catalysis relies on the polarization of the C–N bond. This method is highly dependent on the electronic nature of the nitrogen protecting group[8].

  • N-Activation Requirement: Ensure the azetidine nitrogen is protected with a strongly electron-withdrawing group (e.g., N-Tosyl or N-Nosyl). Causality Note: Alkyl-protected azetidines (like N-benzyl) fail to open under Lewis acid catalysis. The electron-withdrawing group is mandatory to stabilize the developing positive charge during the transition state[3].

  • Dissolve the N-tosyl azetidine-2-carboxylate in anhydrous CH₂Cl₂ and cool to -78 °C.

  • Add BF₃·OEt₂ (1.2 equiv) dropwise to coordinate the nitrogen.

  • Introduce the nucleophile (e.g., an allylsilane) and allow the reaction to slowly warm to room temperature[3].

  • Quench with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

    • Self-Validation Checkpoint: Chiral HPLC must be employed post-purification. If the reaction proceeds via a discrete carbocation (SN1-like), racemization will occur. Retention of enantiopurity confirms a concerted SN2-like ring-opening[3].

Protocol C: Biocatalytic Hydrolytic Ring-Opening

In biological contexts, cyclic amino acids like L-azetidine-2-carboxylate (L-AZC) cause proteotoxic stress by misincorporating into proteins in place of L-proline[9]. Specific hydrolases (e.g., NsA2CH) have evolved to detoxify these compounds via ring-opening[1].

  • Express and purify recombinant L-azetidine-2-carboxylate hydrolase (NsA2CH) using a standard E. coli expression system[5].

  • Prepare a reaction mixture containing the azetidine-2-carboxylate substrate in a neutral buffer (50 mM Tris-HCl, pH 7.5).

  • Add the purified NsA2CH enzyme and incubate at 30 °C with gentle agitation. Causality Note: The enzyme utilizes an active-site aspartate (Asp-10) to execute a nucleophilic attack on the carboxyl carbon, forming a covalent ester intermediate. A highly coordinated water molecule subsequently hydrolyzes this intermediate, forcing the ring open[9].

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. Successful hydrolytic ring-opening is validated by a precise +18 Da mass shift, corresponding to the addition of water to the substrate[1].

Sources

Application Notes and Protocols: Palladium-Catalyzed N-Arylation of Methyl 2-Methylazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 2-Methylazetidine-2-carboxylate Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune physicochemical properties such as solubility.[1][3] Specifically, the 2-substituted azetidine framework, such as that in methyl 2-methylazetidine-2-carboxylate, provides a valuable building block for introducing chirality and a defined exit vector for further molecular elaboration. The incorporation of this scaffold can lead to compounds with improved pharmacokinetic profiles, making it a highly sought-after component in the design of novel therapeutics.[4][5]

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile methodology for the construction of carbon-nitrogen bonds.[6][7][8] This reaction enables the direct N-arylation of a wide range of amines, including cyclic secondary amines like methyl 2-methylazetidine-2-carboxylate, with aryl and heteroaryl halides or triflates.[1][2] The ability to forge this bond under relatively mild conditions with high functional group tolerance has made it an indispensable tool in pharmaceutical research and development.[7]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the successful application of palladium-catalyzed Buchwald-Hartwig N-arylation to methyl 2-methylazetidine-2-carboxylate. The following sections will delve into the mechanistic underpinnings of the reaction, offer a robust experimental protocol, discuss critical parameters, and provide troubleshooting guidance to enable the efficient synthesis of N-aryl-2-methylazetidine-2-carboxylate derivatives.

Mechanistic Overview: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species as the active catalyst. The generally accepted mechanism comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)(L_n)-X Pd0->ArPdX Oxidative Addition OxAdd->ArPdX Ar-X AmineCoord Amine Coordination & Deprotonation ArPdAmine [Ar-Pd(II)(L_n)(R2NH)]+X- ArPdX->ArPdAmine R2NH AmineCoord->ArPdAmine R2NH, Base RedElim Reductive Elimination Product Ar-NR2 ArPdAmine->Product Reductive Elimination HX_Base [Base-H]+X- ArPdAmine->HX_Base -HX RedElim->Product Base Base ArX Ar-X Amine R2NH

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (Ar-X) to the electron-rich palladium(0)-ligand complex. This step forms a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The secondary amine, methyl 2-methylazetidine-2-carboxylate, coordinates to the palladium(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the N-arylated product and regenerates the active palladium(0) catalyst.

The choice of ligand is critical for the success of this reaction, as it modulates the reactivity and stability of the palladium catalyst, influencing the rates of oxidative addition and reductive elimination.[2]

Experimental Protocol: N-Arylation of Methyl 2-Methylazetidine-2-carboxylate

This protocol provides a general procedure for the Buchwald-Hartwig amination of methyl 2-methylazetidine-2-carboxylate with a representative aryl bromide.

Materials:

  • Methyl 2-methylazetidine-2-carboxylate

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%).

  • Addition of Reagents: Add the aryl bromide (1.0 equiv), methyl 2-methylazetidine-2-carboxylate (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Solvent Addition: Add anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide).

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-methylazetidine-2-carboxylate.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield in Methyl 2-Methylazetidine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Process Chemistry Support Center. The synthesis of methyl 2-methylazetidine-2-carboxylate is notoriously challenging. The combination of high ring strain (four-membered heterocycle) and the steric penalty of the quaternary α -stereocenter (C2) severely restricts the success of traditional 4-exo-tet cyclizations. This guide provides field-validated protocols, mechanistic troubleshooting, and yield-optimization strategies to overcome these kinetic barriers.

Section 1: Core Experimental Workflows & Yield Optimization

Workflow A: Ring Contraction of α -Bromo N-Sulfonylpyrrolidinones (Recommended)

This route avoids the thermodynamic penalty of direct acyclic cyclization by utilizing a ring contraction strategy (1)[1].

  • Scientific Causality: The reaction is thermodynamically driven by the relief of steric strain in the transition state and the formation of a stable ester. The pre-organization of the acyclic intermediate ensures the nucleophile and leaving group are in close proximity, drastically improving the yield compared to direct acyclic cyclization[1].

  • Self-Validating Protocol:

    • Precursor Synthesis: Brominate 3-methyl-N-tosylpyrrolidin-2-one at the C3 position using LiHMDS and NBS at -78 °C to yield 3-bromo-3-methyl-N-tosylpyrrolidin-2-one. (Validation: Confirm mass shift via LC-MS and disappearance of the C3 proton via 1H-NMR).

    • Lactam Cleavage & Pre-organization: Dissolve the precursor (1.0 eq) in anhydrous methanol (0.2 M). Add Sodium Methoxide (NaOMe) (1.3 eq) at 0 °C, then warm to room temperature. The methoxide attacks the lactam carbonyl, forming an acyclic methyl ester intermediate with a highly nucleophilic N-tosyl anion.

    • Intramolecular Cyclization: Heat the reaction mixture to 60 °C for 2-4 hours. The pre-organized N-tosyl anion undergoes a rapid intramolecular SN​2 displacement of the tertiary bromide. (Validation: Monitor via IR spectroscopy; track the disappearance of the lactam carbonyl peak at ~1720 cm⁻¹ and the appearance of the ester carbonyl at ~1740 cm⁻¹).

    • Isolation: Quench with saturated aqueous NH4​Cl , extract with dichloromethane, and purify via silica gel chromatography to isolate methyl 2-methyl-1-tosylazetidine-2-carboxylate.

Workflow B: Direct Cyclization via the "Cesium Effect"

Direct cyclization of acyclic precursors is notoriously low-yielding, but utilizing the "Cesium Effect" significantly improves yields (2)[2].

  • Scientific Causality: Cesium carbonate in a polar aprotic solvent (DMF) prevents tight ion-pairing. The large ionic radius and low charge density of the cesium cation create a highly reactive, "naked" nucleophilic nitrogen anion. This kinetic boost is critical to overcoming the steric repulsion of the 2-methyl group during the transition state of the 4-exo-tet ring closure[2].

  • Self-Validating Protocol:

    • Preparation: Dissolve the acyclic halogenated amine precursor (e.g., methyl 2-amino-4-bromo-2-methylbutanoate, 1.0 eq) in strictly anhydrous DMF. Maintain a high dilution (0.05 M) to favor intramolecular cyclization over intermolecular oligomerization.

    • Activation: Add Cs2​CO3​ (2.0 eq).

    • Cyclization: Stir at 40-60 °C for 18-24 hours. (Validation: TLC monitoring should show the consumption of the highly polar acyclic amine and the emergence of a less polar azetidine spot).

    • Workup: Quench with water, extract with ethyl acetate, and wash extensively with LiCl aqueous solution (5%) to remove residual DMF before purification.

Section 2: Frequently Asked Questions (Troubleshooting)

Q1: My direct cyclization yields are below 20%, and LC-MS shows a mass corresponding to elimination byproducts. How can I fix this? A: The 2-methyl group creates a sterically hindered environment, making the SN​2 attack sluggish. This allows the base to act on the β -protons instead, leading to dehydrohalogenation (elimination). Solution: Switch your base from standard carbonates (like K2​CO3​ or Na2​CO3​ ) to Cs2​CO3​ in DMF to enhance nucleophilicity[2]. If elimination persists, consider changing the leaving group from a hard bromide to a softer mesylate, or switch entirely to the ring-contraction workflow[1].

Q2: I am observing significant amounts of unreacted starting material even after 48 hours of heating. Should I increase the temperature? A: No. Increasing the temperature above 80 °C often leads to thermal degradation or polymerization of the azetidine product due to its inherent ring strain. Solution: Instead of heating, increase the electrophilicity of the leaving group. Add a catalytic amount of Sodium Iodide (NaI) to facilitate an in-situ Finkelstein reaction, converting the chloride/bromide to a much more reactive iodide. Ensure your DMF is strictly anhydrous; trace water will hydrolyze the ester and quench the nucleophile.

Q3: How do I prevent ring-opening during the deprotection of the azetidine nitrogen? A: The four-membered azetidine ring is highly susceptible to nucleophilic ring-opening, especially under harsh acidic conditions or elevated temperatures. Solution: If using a Boc protecting group, use anhydrous TFA in dichloromethane at 0 °C and strictly monitor the reaction time. Alternatively, use a Cbz group and remove it via catalytic hydrogenolysis ( H2​ , Pd/C). Hydrogenolysis is completely orthogonal and preserves the strained 4-membered ring perfectly.

Section 3: Quantitative Data & Reagent Selection

The following table summarizes the expected yield outcomes based on the chosen synthetic pathway and reagent combination.

Synthesis StrategyPrecursor TypeKey ReagentsTemp (°C)Dominant PathwayTypical Yield (%)
Direct Cyclization Acyclic 4-bromo-2-amino ester K2​CO3​ , MeCN80Elimination / Oligomerization15 - 25
Direct Cyclization Acyclic 4-bromo-2-amino ester Cs2​CO3​ , DMF40 - 604-exo-tet Cyclization65 - 80
Ring Contraction α -Bromo N-sulfonylpyrrolidinoneNaOMe, MeOH60Intramolecular SN​2 (Lactam Opening)85 - 95

Section 4: Mechanistic Pathways (Visualizations)

Workflow A Acyclic Precursor (4-halo-2-amino ester) B Direct Cyclization (Cs2CO3, DMF) A->B Base-Mediated 4-exo-tet E Methyl 2-methylazetidine- 2-carboxylate B->E Moderate Yield (Steric Hindrance) C Pyrrolidinone Precursor (α-bromo-α-methyl) D Ring Contraction (NaOMe, MeOH) C->D Alkoxide Attack Lactam Opening D->E High Yield (Favorable Kinetics)

Fig 1. Comparison of direct cyclization vs. ring contraction workflows for azetidine synthesis.

Mechanism N1 N-Sulfonylpyrrolidinone (α-bromo-α-methyl) N2 Acyclic Intermediate (Pre-organized) N1->N2 NaOMe / MeOH (Ring Opening) N3 Intramolecular SN2 (Halide Displacement) N2->N3 Relief of Steric Strain N4 Azetidine Ring Formation N3->N4 Rapid Cyclization

Fig 2. Mechanistic pathway of alkoxide-induced ring contraction to form the azetidine core.

References

  • Title: Efficient Route to (S)
  • Source: Organic Letters (acs.org)

Sources

Preventing unwanted ring-opening of methyl 2-methylazetidine-2-carboxylate during coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in heterocyclic chemistry: the unwanted ring-opening of highly strained 2,2-disubstituted azetidines during amide coupling.

Methyl 2-methylazetidine-2-carboxylate presents a unique synthetic hurdle. While the azetidine ring inherently possesses a massive ring strain of approximately 25.4 kcal/mol[1], the fully substituted quaternary center at the C2 position (bearing both a methyl and an electron-withdrawing ester group) fundamentally alters its reactivity. Understanding the causality behind its decomposition is critical to designing a successful, self-validating experimental workflow.

I. Mechanistic Causality & FAQs

Q1: Why does methyl 2-methylazetidine-2-carboxylate decompose or form expanded rings during standard amide coupling? A: The decomposition is driven by strain relief and carbocation stabilization. During coupling, the azetidine nitrogen reacts with the activated carboxylic acid to form a transient N-acyl azetidinium intermediate. Under suboptimal conditions, the 25.4 kcal/mol ring strain[1] forces C2–N bond cleavage. Because the C2 position is substituted with a methyl and a carboxylate group, it highly stabilizes the resulting positive charge, forming a ring-opened azafulvenium intermediate [2]. This intermediate is then either trapped intramolecularly by the ester oxygen (expanding the 4-membered ring into a 6,6-disubstituted 5,6-dihydro-4H-1,3-oxazine) or attacked by external nucleophiles to form acyclic byproducts[2].

Q2: Can I use acyl chlorides to couple this specific azetidine? A: It is highly discouraged. Acyl chlorides act as weak Lewis acids and generate HCl as a byproduct. Unscavenged HCl protonates the azetidine nitrogen, which drastically increases ring strain and catalyzes nucleophilic ring-opening via an S_N2-type mechanism[3]. If acyl chlorides are absolutely necessary, the reaction must be performed under Schotten-Baumann conditions (aqueous base) or with a vast excess of a non-nucleophilic base at strictly controlled cryogenic temperatures (0 °C to -78 °C)[3].

Q3: How does temperature dictate the fate of the azetidine ring? A: Temperature is the kinetic switch between desired N-acylation and unwanted ring-opening. Elevated reaction temperatures provide the thermal activation energy required to overcome the barrier for C–N bond cleavage[3]. Even when using mild coupling reagents, allowing the reaction to heat up will inevitably bias the reaction toward ring expansion or complete decomposition[2].

II. Quantitative Data: Coupling Conditions vs. Product Distribution

To predictably control the reaction pathway, you must select conditions that kinetically favor N-acylation over azafulvenium formation. The table below synthesizes the structural divergence based on reagent selection.

Coupling Reagent / SystemBase / AdditiveTemperaturePrimary OutcomeMechanistic Rationale
HATU or EDC/HOAt DIPEA (3.0 eq)0 °C to 20 °CHigh-yield N-acylation Mild electrophilic activation; non-nucleophilic base scavenges trace acids without attacking the ring.
Acyl Chloride Et₃N (1.5 eq)Reflux (60 °C+)Ring Expansion (1,3-oxazine) Thermal energy and Lewis acidity drive C2–N cleavage; intramolecular trapping by the ester oxygen[2].
EDC·HCl (No Additive) None25 °CAcyclic Ring-Opened Byproduct Unscavenged HCl acts as a Brønsted acid, catalyzing intermolecular nucleophilic attack by solvent/chloride[3].

III. Self-Validating Experimental Protocol

To guarantee the integrity of the azetidine ring, utilize this step-by-step methodology for the N-acylation of methyl 2-methylazetidine-2-carboxylate using mild uronium-based reagents (e.g., HATU). This protocol is designed as a self-validating system, ensuring you can verify the reaction's trajectory at each critical juncture.

Step 1: Pre-activation of the Carboxylic Acid

  • Action: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM (0.2 M).

  • Causality: Pre-activation prevents the sensitive azetidine from encountering unreacted, highly electrophilic coupling reagents that could act as Lewis acids.

  • Validation Checkpoint: Pull a 5 µL aliquot for LCMS. Do not proceed until the free acid is completely consumed and the active HOAt-ester mass is observed.

Step 2: Temperature Equilibration and Base Addition

  • Action: Cool the mixture to strictly 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

  • Causality: DIPEA is non-nucleophilic and will not attack the azetidine ring, but it effectively neutralizes any trace acidic byproducts[3].

  • Validation Checkpoint: Use an internal reaction thermometer. Ensure the internal temperature reads ≤ 2 °C before proceeding.

Step 3: Dropwise Addition of the Azetidine

  • Action: Dissolve methyl 2-methylazetidine-2-carboxylate (1.0 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the pre-activated acid mixture over 15 minutes at 0 °C.

  • Causality: Slow addition maintains a low concentration of the reactive N-acyl azetidinium intermediate, kinetically favoring the stable amide formation over intramolecular ring expansion.

  • Validation Checkpoint: Monitor via TLC (Ninhydrin stain) every 30 minutes[3]. You should observe the gradual disappearance of the secondary amine spot without the appearance of lower-R_f streaking (which indicates acyclic byproducts).

Step 4: Quench and Workup

  • Action: Once the azetidine is consumed, immediately quench the reaction at 0 °C by adding saturated aqueous NaHCO₃.

  • Causality: Prolonged reaction times, even at low temperatures, can lead to gradual ring-opening[3]. A mild, basic aqueous quench neutralizes the reaction without introducing strong, destructive nucleophiles.

IV. Mechanistic Pathway Visualization

The following diagram maps the divergent logical pathways your reaction can take based on your experimental choices.

AzetidineCoupling Start Methyl 2-methylazetidine-2-carboxylate + Activated Carboxylic Acid CondMild Mild Conditions (HATU, DIPEA, 0 °C) Start->CondMild Optimal Protocol CondHarsh Harsh/Acidic Conditions (Acyl Chlorides, Lewis Acids, Heat) Start->CondHarsh Suboptimal Protocol NAcyl Desired N-Acylation (Intact Azetidine Ring) CondMild->NAcyl Kinetically favored Azetidinium N-Acyl Azetidinium Intermediate CondHarsh->Azetidinium Azafulvenium Ring-Opened Azafulvenium Intermediate (C2-N Cleavage) Azetidinium->Azafulvenium Strain Relief (25.4 kcal/mol) + C2 Carbocation Stabilization RingExp Ring Expansion (5,6-dihydro-4H-1,3-oxazine) Azafulvenium->RingExp Intramolecular Trapping RingOpen Acyclic Ring-Opened Byproduct Azafulvenium->RingOpen Intermolecular Nucleophile

Divergent mechanistic pathways of 2,2-disubstituted azetidines during amide coupling.

V. References

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers (RSC Publishing).2

  • How to prevent the ring-opening of azetidines during subsequent reactions. Benchchem.3

  • Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. PMC - NIH.1

Sources

Troubleshooting steric hindrance of methyl 2-methylazetidine-2-carboxylate in peptide bonds

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Peptide Synthesis

Topic: Troubleshooting Steric Hindrance of Methyl 2-Methylazetidine-2-carboxylate in Peptide Bonds

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the sterically hindered amino acid, methyl 2-methylazetidine-2-carboxylate, into their peptide synthesis workflows. The unique quaternary α-carbon of this building block presents significant challenges to standard coupling protocols. This document provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you navigate these challenges successfully.

The Challenge: Understanding the Steric Barrier

Methyl 2-methylazetidine-2-carboxylate is a valuable synthetic building block, but its structure is the very source of difficulty in peptide synthesis. The presence of a methyl group on the α-carbon, in addition to the azetidine ring, creates a formidable steric shield around the carboxyl group. This shield significantly impedes the approach of the incoming amine, making peptide bond formation slow and inefficient with standard methods.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when working with methyl 2-methylazetidine-2-carboxylate in a question-and-answer format.

Problem 1: Low or No Coupling Yield

Question: I am observing very low or no yield when trying to couple methyl 2-methylazetidine-2-carboxylate. What are the likely causes and how can I improve the yield?

Answer:

Low or non-existent yield is the most frequent problem and typically stems from an activation and coupling strategy that is not potent enough to overcome the significant steric hindrance.

  • Primary Cause: Inadequate Coupling Reagent. Standard carbodiimide reagents like DCC or DIC are often insufficient for this type of demanding coupling.[1][2] The reactive intermediate they form is not energetic enough to drive the reaction to completion against the high steric barrier.

  • Solution: Employ High-Potency Coupling Reagents. To achieve successful coupling, you must switch to a more powerful in-situ activating reagent.[2][3] These reagents generate highly reactive ester intermediates that can overcome the steric barrier.[3][4]

    • Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are the go-to choices for sterically hindered couplings.[3][4][5][6] HATU, in particular, is often cited as the most efficient due to the anchimeric assistance provided by the nitrogen in its HOAt leaving group, which accelerates the coupling reaction.[3][4][6]

    • Oxyma-Based Reagents: COMU is a third-generation uronium reagent based on an OxymaPure leaving group.[3][7][8] It offers high reactivity, often comparable to HATU, but with an improved safety profile as it lacks the potentially explosive benzotriazole moiety.[8][9][10] Its byproducts are also water-soluble, simplifying purification in solution-phase synthesis.[8][10]

Reagent AcronymFull NameLeaving GroupRelative ReactivityKey Advantages for Hindered Couplings
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHOAtVery HighConsidered one of the most effective due to "7-aza effect" (anchimeric assistance).[3][4][6]
HCTU (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate / 6-Chloro-HOBt6-Cl-HOBtHighMore reactive and cost-effective than HBTU, suppresses racemization.[11][12]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateOxymaPureVery HighExcellent reactivity, enhanced safety profile (non-explosive), and improved solubility.[7][8][10]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateHOBtModerateCan be effective but may require longer reaction times or higher temperatures.[2]
DCC/DIC N,N'-Dicyclohexylcarbodiimide / N,N'-Diisopropylcarbodiimide-LowGenerally not recommended for sterically hindered couplings.[1]
  • Secondary Cause: Suboptimal Reaction Conditions. Steric hindrance dramatically slows down reaction kinetics.[2] Standard reaction times or temperatures may be insufficient.

  • Solutions:

    • Increase Reaction Time: For hindered couplings, extend the reaction time significantly, from a standard 1-2 hours to 4, 12, or even 24 hours.[2] Monitor the reaction by HPLC or LC-MS to track its progress.

    • Double Coupling: After the initial coupling reaction has proceeded for 1-2 hours, drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid.[7][13] This can help drive the reaction to completion.

    • Elevated Temperature: Gentle heating (e.g., 40-50 °C) can provide the necessary energy to overcome the activation barrier.[7] However, use this strategy with caution as it can increase the risk of epimerization.[14] Microwave-assisted synthesis is a highly effective alternative for safely and rapidly heating the reaction.[2][15]

    • Solvent Choice: Ensure adequate solvation of the growing peptide chain. N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF) for difficult sequences.[2]

This protocol provides a robust starting point for solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Following N-terminal Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).

  • Activation Mixture Preparation: In a separate vessel, dissolve:

    • Fmoc-methyl 2-methylazetidine-2-carboxylate (3.0 eq. relative to resin loading)

    • COMU (3.0 eq.)[7][16]

    • N,N-Diisopropylethylamine (DIPEA) (6.0 eq.) in a minimal amount of DMF.

  • Pre-activation: Gently agitate the activation mixture for 1-2 minutes at room temperature.[7][16]

  • Coupling: Add the activated amino acid solution to the prepared resin.

  • Reaction: Allow the coupling reaction to proceed for at least 2 hours at room temperature. For highly challenging sequences, consider extending this to 4 hours or performing a double coupling.[7][16]

  • Washing: After the coupling is complete, drain the vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended): Perform a Kaiser test or cleave a small sample of resin for LC-MS analysis to confirm the completion of the coupling.

Problem 2: Significant Epimerization/Racemization

Question: My coupling yields have improved with a stronger reagent, but now I'm detecting significant epimerization. How can I maintain chiral purity?

Answer:

This is a classic trade-off. The highly reactive intermediates generated by potent coupling reagents can also accelerate the rate of epimerization, primarily through the formation of an oxazolone intermediate.[4][17] The key is to optimize conditions to favor aminolysis (the desired reaction) over epimerization (the side reaction).

  • Primary Cause: Base-Mediated Proton Abstraction. The base used in the reaction can abstract the α-proton of the activated amino acid, leading to a loss of stereochemical integrity.

  • Solutions:

    • Choice of Base: Use a sterically hindered, non-nucleophilic base. DIPEA is a standard choice. For extremely sensitive couplings, 2,4,6-Collidine can offer lower rates of epimerization due to its increased steric bulk, which disfavors α-proton abstraction.[18]

    • Additive-Based Reagents: The choice of coupling reagent is critical. Reagents based on additives like HOAt (e.g., HATU ) and OxymaPure (e.g., COMU ) are designed to suppress racemization.[4][9][19][20] The active esters they form are more stable and less prone to forming the oxazolone intermediate compared to older reagents.[17][19] OxymaPure is often considered superior to HOBt and, in some cases, comparable or even better than HOAt at minimizing racemization, while also being a safer, non-explosive compound.[6][9][19][20]

    • Control Temperature: Perform couplings at a lower temperature (e.g., 0 °C) to slow the rate of epimerization.[14] While this will also slow the coupling reaction, it often has a more pronounced effect on suppressing the side reaction.

G start Start: Low Coupling Yield? reagent Issue: Inadequate Coupling Reagent? start->reagent Yes conditions Issue: Suboptimal Reaction Conditions? start->conditions No, reagent is potent sol_reagent Solution: Use HATU, HCTU, or COMU reagent->sol_reagent Yes sol_conditions Solution: - Increase Time (2-24h) - Double Couple - Gentle Heat (40°C) / Microwave conditions->sol_conditions Yes epimerization Problem: High Epimerization? sol_epimerization Solution: - Use Collidine instead of DIPEA - Couple at 0°C - Ensure use of Oxyma/HOAt  reagents (COMU/HATU) epimerization->sol_epimerization Yes sol_reagent->conditions sol_conditions->epimerization Yield OK, but chiral purity low success Successful Coupling sol_conditions->success sol_epimerization->success

Caption: A decision-making workflow for troubleshooting low yields and epimerization.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to monitor the progress of a coupling reaction with methyl 2-methylazetidine-2-carboxylate?

A1: Due to the difficulty of these couplings, real-time monitoring is crucial. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most reliable methods. By cleaving a small amount of resin (~2-5 mg) at different time points (e.g., 1h, 4h, 12h), you can directly observe the disappearance of the free N-terminal amine of the starting peptide and the appearance of the desired product, giving you a quantitative measure of reaction completion.

Q2: How should I purify the final peptide containing this hindered amino acid?

A2: Purification is typically achieved using standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Given the potential for incomplete couplings, you may see a significant peak corresponding to the deletion sequence (the peptide without the hindered amino acid). A shallow gradient during HPLC elution will be necessary to achieve good separation between your target peptide and these closely related impurities.

Q3: Are there any known side reactions I should be aware of besides epimerization?

A3: The main side reaction is the formation of deletion sequences due to failed coupling. If using uronium/aminium reagents, ensure that the pre-activation time is kept short (1-2 minutes) and that the activated mixture is used immediately. Prolonged pre-activation can lead to reagent decomposition or side reactions like guanidinylation of the free amine, although this is less common with modern reagents.

Q4: What are the recommended storage and handling conditions for Fmoc-methyl 2-methylazetidine-2-carboxylate?

A4: Like most Fmoc-protected amino acid derivatives, it should be stored in a cool (2-8 °C), dry environment, away from direct light.[10] Ensure the container is tightly sealed to prevent moisture absorption, which can interfere with the coupling reactions.

References

  • Chem-Space. (2024). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Carpino, L. A., et al. (2003). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. ACS Publications. [Link]

  • Albericio, F., et al. (2014). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Waseda University. Epimerization of Peptide. [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Request PDF. (n.d.). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Organic Chemistry Frontiers. (2021). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. RSC Publishing. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1206 - HCTU. [Link]

  • Synfacts. (2023). Thiol-Labile Amino Protecting Group that Suppresses the Epimerization in Peptide Synthesis. Thieme. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]

  • El-Faham, A., et al. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science. [Link]

  • Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Reddit. (2023). Peptide synthesis troubleshooting. [Link]

  • The Journal of Organic Chemistry. (2016). Two Scalable Syntheses of (S)-2-Methylazetidine. [Link]

  • ResearchGate. (n.d.). Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates as amino acid building blocks. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • Journal of Medicinal Chemistry. (2014). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. [Link]

  • Nature Communications. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]

Sources

Technical Support Center: Handling & Storage of Methyl 2-methylazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 2-methylazetidine-2-carboxylate (typically supplied as a hydrochloride salt). This guide is designed for researchers and drug development professionals who require high-fidelity preservation of this strained heterocyclic intermediate. Because azetidine derivatives are highly reactive, improper storage rapidly leads to degradation, which can introduce confounding variables into downstream synthetic or biological assays[1].

Part 1: Troubleshooting & FAQs (The Causality of Degradation)

Q1: What are the absolute best long-term storage conditions for this compound? A: The optimal storage environment is 2–8°C in a desiccated, inert atmosphere (Argon or Nitrogen) . The Causality: Temperature controls the Arrhenius kinetics of degradation. By keeping the compound refrigerated, you suppress the thermal energy required to overcome the activation barrier for ester hydrolysis. The inert, dry atmosphere is equally critical because the compound is highly hygroscopic; ambient moisture acts as a nucleophile that readily attacks the methyl ester.

Q2: Why is the compound supplied as a hydrochloride (HCl) salt rather than a free base? A: Supplying the compound as an HCl salt is a deliberate stabilization strategy. The azetidine ring possesses significant angle and torsional strain (approximately 26 kcal/mol). In its free base form, the secondary amine is nucleophilic and can trigger auto-catalyzed intermolecular polymerization or accelerated ring-opening. Protonating the amine (forming the HCl salt) neutralizes its nucleophilicity, effectively locking the molecule in a stable state—provided it remains completely dry.

Q3: My compound turned from a free-flowing powder into a sticky, viscous oil. What happened, and is it still usable? A: The compound has degraded and should be discarded. This physical change indicates deliquescence followed by ester hydrolysis . Because the HCl salt is hygroscopic, it absorbs moisture from the air. The absorbed water dissolves the salt, creating a localized, highly concentrated acidic microenvironment. This acid catalyzes the hydrolysis of the methyl ester, converting your compound into 2-methylazetidine-2-carboxylic acid and methanol.

Q4: Can the azetidine ring itself break open during storage? A: Yes, under extreme conditions. While ester hydrolysis is the primary degradation pathway, exposure to heat or basic conditions can lead to hydrolytic ring opening[2]. The thermodynamic driving force for this reaction is the relief of the ~26 kcal/mol ring strain, resulting in acyclic amino acid derivatives that will entirely derail your experiments.

Degradation Pathways Visualization

Degradation A Methyl 2-methylazetidine- 2-carboxylate (HCl salt) B Moisture Exposure (Ester Hydrolysis) A->B + H2O (Ambient Humidity) C Base Exposure / Heat (Ring Opening) A->C pH > 7 or T > 40°C D 2-Methylazetidine- 2-carboxylic acid B->D Loss of Methanol E Acyclic Amino Acid Derivatives C->E Relief of Ring Strain

Degradation pathways of methyl 2-methylazetidine-2-carboxylate via hydrolysis and ring opening.

Part 2: Quantitative Stability Matrix

To help you assess the risk of compromised reagents, the following table summarizes the expected stability of the HCl salt under various environmental conditions. Note: Degradation rates accelerate exponentially once the deliquescence threshold (moisture absorption) is breached.

Storage TemperatureAtmosphereHumidity ExposureEstimated Shelf LifePrimary Degradant
2–8°C Inert (Argon/N2)< 5%> 12 MonthsNone (Stable)
20–25°C Inert (Argon/N2)< 5%3–6 MonthsTrace Ester Hydrolysis
20–25°C Ambient Air40–60%< 2 Weeks2-Methylazetidine-2-carboxylic acid
40°C Ambient Air> 75%< 48 HoursAcyclic amino acids (Ring Opening)

Part 3: Experimental Protocols & Workflows

To ensure a self-validating experimental system, you must standardize how the compound is handled and verify its integrity before use.

Protocol A: Anhydrous Aliquoting and Stock Preparation

Opening a cold vial in a humid lab immediately causes condensation to form on the powder, initiating hydrolysis. Follow this workflow to prevent moisture ingress.

Step-by-Step Methodology:

  • Equilibration: Remove the sealed vial from the 2–8°C refrigerator and let it sit on the benchtop for exactly 30 minutes. Causality: Allowing the vial to reach room temperature prevents atmospheric moisture from condensing on the cold glass and powder upon opening.

  • Inert Transfer: Move the unopened vial into a glovebox purged with Argon or dry Nitrogen.

  • Dissolution: Weigh the required mass using an analytical balance inside the glovebox. Dissolve the powder in a strictly anhydrous, amine-compatible solvent (e.g., anhydrous DMSO or DMF stored over 3Å molecular sieves).

  • Aliquoting: Divide the stock solution into single-use amber vials.

  • Storage: Purge the headspace of each aliquot with Argon, seal tightly, and store at -20°C.

Workflow S1 Receive Vial (Store at 2-8°C) S2 Equilibrate to Room Temp S1->S2 S3 Open in Glovebox (Argon/N2) S2->S3 S4 Dissolve in Anhydrous Solvent S3->S4 S5 Seal & Store Working Aliquots S4->S5

Optimal handling workflow to prevent moisture ingress and thermal degradation during experiments.

Protocol B: LC-MS Verification of Compound Integrity

Before committing the compound to a complex synthesis or biological assay, validate its structural integrity using Liquid Chromatography-Mass Spectrometry (LC-MS).

Step-by-Step Methodology:

  • Sample Preparation: Dilute a 1 µL aliquot of your stock solution into 1 mL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a standard C18 reverse-phase column. Run a linear gradient from 5% to 95% Acetonitrile over 10 minutes.

  • Mass Detection (Positive Ion Mode):

    • Monitor for the intact parent mass: [M+H]+ at m/z ~130.16 (corresponding to the free base ester, MW 129.16).

    • Monitor for the primary hydrolysis degradant: [M+H]+ at m/z ~116.13 (corresponding to 2-methylazetidine-2-carboxylic acid, MW 115.13).

  • Validation Check: If the peak area of m/z 116 exceeds 5% of the total ion chromatogram (TIC) area, the batch has been compromised by moisture and should be discarded to maintain experimental reproducibility.

References

  • Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic Source: ASM Journals (Journal of Bacteriology) URL:[Link]

  • Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants Source: bioRxiv URL:[Link]

Sources

Minimizing epimerization of methyl 2-methylazetidine-2-carboxylate during base hydrolysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical integrity of strained heterocyclic amino acids. The hydrolysis of methyl 2-methylazetidine-2-carboxylate is a notoriously delicate transformation in drug development[1].

Below is our comprehensive troubleshooting guide, designed to provide you with the mechanistic causality behind your observations and a self-validating protocol to ensure absolute stereochemical fidelity.

Troubleshooting Guide & FAQs

Q1: I am observing epimerization during the base hydrolysis of methyl 2-methylazetidine-2-carboxylate. How can I minimize this?

Expert Answer: First, we must address a fundamental structural reality: methyl 2-methylazetidine-2-carboxylate possesses a quaternary stereocenter at C2 . Because the C2 carbon is bonded to the azetidine nitrogen, the C3 carbon, a methyl group, and the ester moiety, it completely lacks an α -proton.

Therefore, the classical base-catalyzed enolization mechanism—which is responsible for the epimerization of standard amino acids—is mechanistically impossible [2]. If your chiral analysis (e.g., HPLC or GC) indicates a loss of enantiomeric excess (ee) or the appearance of a second peak, you are not observing true epimerization. Instead, you are witnessing either racemization via reversible ring-opening or the formation of an analytical artifact (an acyclic degradation product that co-elutes with your target).

Q2: If enolization is impossible, what is the exact mechanism of this apparent epimerization?

Expert Answer: The four-membered azetidine ring carries a high inherent ring strain (approximately 26 kcal/mol). Under harsh basic conditions (e.g., NaOH at elevated temperatures), the system seeks strain relief. The hydroxide ion can induce a reversible cleavage of the C2–N1 bond, forming a transient acyclic intermediate[3],[4].

When this acyclic intermediate recyclizes to reform the azetidine ring, the ring-closure is non-stereoselective. This results in a racemic mixture of the product, which is often misinterpreted as epimerization. Alternatively, irreversible hydrolytic cleavage can yield acyclic amino acids (such as 2-methyl-4-amino-2-hydroxybutanoic acid) that mimic epimers on a chromatogram.

G Start Methyl 2-methylazetidine- 2-carboxylate (Enantiopure) Mild Mild Hydrolysis (LiOH, THF/H2O, 0°C) Start->Mild Optimal Path Harsh Harsh Hydrolysis (NaOH, Heat) Start->Harsh Sub-optimal Path Product 2-Methylazetidine- 2-carboxylic acid (Enantiopure) Mild->Product RingOpen Reversible C2-N1 Ring Cleavage (Acyclic Intermediate) Harsh->RingOpen Strain Relief Degradation Irreversible Degradation (Acyclic Amino Acids) Harsh->Degradation Hydrolytic Cleavage Racemate Racemic Product (Apparent Epimerization) RingOpen->Racemate Non-stereoselective Recyclization

Mechanistic divergence during the base hydrolysis of quaternary azetidine carboxylates.

Q3: How do I definitively distinguish between true racemization and ring-opened degradation?

Expert Answer: Never rely solely on chiral HPLC UV-traces for strained heterocycles. You must validate the structural integrity using LC-MS/MS and 1H-NMR .

  • LC-MS/MS: Look for a mass shift of +18 Da (addition of H₂O), which definitively identifies the acyclic degradation product.

  • NMR: The intact azetidine ring exhibits highly characteristic, rigid coupling constants for the C3 and C4 protons. A collapse of these rigid multiplets into flexible, acyclic splitting patterns confirms irreversible ring-opening.

Quantitative Data: Hydrolysis Conditions & Outcomes

To illustrate the causality of reagent selection, below is a summary of expected outcomes based on different hydrolysis environments.

Hydrolysis ConditionReagentsTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)Major Byproduct
Harsh Base 2M NaOH, H₂O602>95<10 (Racemized)Acyclic amino acids
Standard Base 1M KOH, MeOH/H₂O25128560Ring-opened impurities
Mild Base (Optimized) 1.2 eq LiOH, THF/MeOH/H₂O0 to 418>98>99 None

Experimental Protocol: Optimized Mild Base Hydrolysis

To prevent ring cleavage and preserve the quaternary stereocenter, you must use Lithium Hydroxide (LiOH) at strictly controlled temperatures. The lithium ion coordinates strongly to the carbonyl oxygen of the ester, accelerating nucleophilic attack at the ester carbon even at 0 °C. This allows for complete hydrolysis without requiring the destructive alkalinity of NaOH or KOH.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a ternary solvent mixture of THF:MeOH:H₂O in a 2:1:1 volumetric ratio. Pre-chill the mixture to 0 °C in an ice bath.

  • Substrate Dissolution: Dissolve the enantiopure methyl 2-methylazetidine-2-carboxylate (1.0 eq) in the chilled solvent mixture to achieve a substrate concentration of 0.1 M.

  • Base Addition: Prepare a 1.0 M aqueous solution of Lithium Hydroxide monohydrate (LiOH·H₂O, 1.2 eq) and pre-chill it. Slowly add this base dropwise over 15–20 minutes to maintain the internal reaction temperature strictly below 4 °C.

  • Reaction Monitoring: Stir the reaction at 0–4 °C for 12–18 hours. Monitor the disappearance of the ester via LC-MS or TLC (visualized with a ninhydrin stain).

  • Quenching: Once complete, carefully adjust the pH of the mixture to ~6.5 (the approximate isoelectric point of the resulting amino acid) using cold 1M HCl at 0 °C. Caution: Do not over-acidify, as azetidines are also sensitive to acid-catalyzed ring opening.

  • Isolation & Purification: Concentrate the mixture under reduced pressure, ensuring the water bath temperature does not exceed 30 °C. Purify the resulting zwitterionic product via cation-exchange chromatography (e.g., strongly acidic Dowex 50WX8 resin, eluting with dilute aqueous ammonia) to isolate the enantiopure 2-methylazetidine-2-carboxylic acid.

References

  • Title: Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Bioactive Four-Membered Heterocycles: Natural Products, Green Synthesis and Bioactivity Source: DOKUMEN.PUB (De Gruyter) URL: [Link]

  • Title: Construction of Acyclic Quaternary Stereocenters via Mannich-Type Addition of α,α-Disubstituted N-tert-Butanesulfinyl Ketimines to Isatin-Derived Ketimines Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic Source: Journal of Bacteriology (ASM Journals) URL: [Link]

Sources

Validation & Comparative

A Tale of Two Rings: Probing Peptide Conformational Stability with Methyl 2-methylazetidine-2-carboxylate and Proline

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of peptide science and drug discovery, the quest for conformational control is paramount. The three-dimensional structure of a peptide dictates its biological activity, and the ability to rationally design and stabilize specific conformations is a cornerstone of modern peptidomimetic chemistry. For decades, proline has been the go-to tool for introducing conformational constraints, its unique five-membered ring acting as a reliable "turn-inducer." However, the emergence of synthetic amino acids has expanded the chemist's toolkit, offering novel ways to sculpt peptide backbones. Among these, Methyl 2-methylazetidine-2-carboxylate (MeAze), a proline analogue with a four-membered ring and an α-methyl group, presents a compelling alternative for fine-tuning peptide architecture.

This guide provides a deep dive into the comparative conformational effects of incorporating MeAze versus proline into peptide chains. We will explore how the subtle differences in ring size and substitution translate into significant changes in local geometry, secondary structure propensity, and overall peptide stability. This analysis is supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and circular dichroism (CD), providing a robust framework for researchers to make informed decisions in the design of structurally defined peptides.

The Conformational Imperative: Why Constrained Amino Acids Matter

The inherent flexibility of linear peptides often leads to a multitude of conformations in solution, only one or a few of which may be biologically active. This conformational heterogeneity can result in reduced binding affinity and selectivity for their targets. By incorporating constrained amino acids, we can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding and enhancing its pharmacological properties.

Proline, with its pyrrolidine ring, restricts the backbone dihedral angle phi (φ) to a narrow range (typically -60° to -75°), significantly limiting the conformational space available to the peptide chain.[1] This rigidity is a key reason for proline's prevalence in β-turns, a common type of secondary structure that reverses the direction of the peptide backbone.[2]

Proline: The Gold Standard with Nuances

The conformational landscape of a proline-containing peptide is not solely defined by its restricted φ angle. Two other factors play a crucial role:

  • Cis/Trans Isomerization: The peptide bond preceding a proline residue can exist in either a cis or trans conformation, with a lower energy barrier for isomerization compared to other amino acids.[1][3] The cis conformation can dramatically alter the peptide's trajectory and is often a key feature in specific recognition motifs.

  • Ring Puckering: The five-membered pyrrolidine ring of proline is not planar and exists in two primary "puckered" conformations: Cγ-endo (down) and Cγ-exo (up).[4][5] This puckering influences the ψ and χ1 dihedral angles and can be modulated by neighboring residues and solvent conditions.[6][7]

The interplay of these factors makes proline a powerful, yet complex, tool for conformational control.

Methyl 2-methylazetidine-2-carboxylate (MeAze): A New Twist on an Old Theme

MeAze is a structural analogue of proline, featuring a smaller, four-membered azetidine ring and a methyl group at the α-carbon.[8] This seemingly minor alteration has profound consequences for the resulting peptide conformation.

The Impact of the Four-Membered Ring

The parent amino acid, azetidine-2-carboxylic acid (Aze), is known to be more flexible than proline.[9] However, studies on Aze-containing peptides have revealed a distinct conformational preference. While proline is a potent inducer of β-turns, which involve a ten-membered hydrogen-bonded ring, Aze and its derivatives show a marked propensity for inducing γ-turns, a tighter, seven-membered hydrogen-bonded structure.[2][10][11]

The Role of α-Methylation

The addition of a methyl group to the α-carbon of an amino acid introduces significant steric hindrance, further restricting the allowable φ and ψ dihedral angles. In the case of α-methylproline, this modification enhances its ability to induce β-turns.[2][10] Similarly, the α-methyl group in MeAze amplifies the turn-inducing capacity of the azetidine ring.[2] This dual-layered conformational constraint—a small ring size combined with α-methylation—makes MeAze a highly effective tool for stabilizing specific turn structures.

Head-to-Head Comparison: MeAze vs. Proline

FeatureProlineMethyl 2-methylazetidine-2-carboxylate (MeAze)
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine) with α-methyl group
Primary Turn Type β-turn (10-membered H-bond ring)γ-turn (7-membered H-bond ring)
Backbone Flexibility More rigidParent (Aze) is more flexible, but α-methylation adds rigidity
Key Dihedral Angle (φ) Restricted to approx. -60° to -75°Further restricted by α-methylation
Cis/Trans Isomerism Significant population of cis isomer possibleCis isomer less favored due to steric clash with α-methyl group
Secondary Structure β-turns, Polyproline II helicesγ-turns, potentially disrupting helical structures

Experimental Workflows: From Synthesis to Structural Elucidation

The rational application of these constrained amino acids requires robust experimental validation. Here, we outline the key methodologies for synthesizing and analyzing peptides containing MeAze and proline.

Peptide Synthesis

Both proline and MeAze can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols. MeAze, being a non-proteinogenic amino acid, must be synthesized and protected (e.g., with Fmoc or Boc groups) prior to its use in SPPS.[12][13]

G cluster_synthesis Peptide Synthesis Start Fmoc-protected Amino Acid Coupling Coupling Reaction Start->Coupling Resin Solid Support Resin Resin->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection Deprotection->Coupling Next Amino Acid Cleavage Cleavage from Resin Deprotection->Cleavage Final Cycle Purification HPLC Purification Cleavage->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: Standard workflow for solid-phase peptide synthesis.

Conformational Analysis

A combination of spectroscopic techniques is employed to determine the three-dimensional structure of the synthesized peptides.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying peptide conformation in solution.[4][14][15] Key NMR experiments include:

    • COSY and TOCSY: To assign proton resonances.

    • NOESY: To identify through-space proximities between protons, which provides distance constraints for structure calculation.

    • 13C and 15N HSQC: To resolve resonance overlap and provide information on the chemical environment of each atom.[15] The cis/trans isomerization of proline can be readily identified by the presence of two sets of signals for the preceding residue.[14]

  • X-ray Crystallography: This technique provides high-resolution structural information of peptides in the solid state.[16][17][18][19] Obtaining well-diffracting crystals of peptides can be challenging but offers an unambiguous view of the peptide's conformation.

  • Circular Dichroism (CD) Spectroscopy: CD is used to assess the overall secondary structure content of a peptide in solution.[20][21][22] The characteristic CD spectra of α-helices, β-sheets, and random coils allow for a rapid evaluation of the peptide's folding.[23][24]

G cluster_analysis Conformational Analysis Peptide Synthesized Peptide NMR NMR Spectroscopy (NOESY, TOCSY, etc.) Peptide->NMR CD Circular Dichroism Peptide->CD Xray X-ray Crystallography Peptide->Xray Structure 3D Structure & Stability Data NMR->Structure CD->Structure Xray->Structure

Caption: Workflow for peptide conformational analysis.

Conclusion: Choosing the Right Tool for the Job

Both proline and Methyl 2-methylazetidine-2-carboxylate are valuable tools for imposing conformational constraints on peptides. The choice between them depends on the specific structural goals of the research.

  • Proline remains the residue of choice for inducing β-turns and for applications where the cis/trans isomerization may play a functional role. Its ability to support the formation of polyproline II helices also makes it unique for mediating specific protein-protein interactions.[25][26][27][28]

  • Methyl 2-methylazetidine-2-carboxylate is a more specialized tool for inducing tight γ-turns . The combination of its four-membered ring and α-methyl group provides a high degree of conformational restriction, making it ideal for locking a peptide into a specific, compact fold. This can be particularly advantageous in the design of enzyme inhibitors or receptor ligands where a precise orientation of side chains is required for activity.

As our understanding of the subtle forces that govern peptide folding continues to grow, so too will our library of synthetic amino acids. MeAze represents a significant step forward in our ability to rationally design and control peptide conformation, opening up new avenues for the development of next-generation peptide therapeutics.

References

  • Sá, J., & Jiskr, J. (2015). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. PNAS, 112(22), E2841-E2850. Retrieved from [Link]

  • Greenfield, N. J. (2006). Circular dichroism of peptides. Methods in Molecular Biology, 340, 137-163. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide secondary structure analysis a Circular dichroism (CD) spectra... [Image]. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. Retrieved from [Link]

  • Kricheldorf, H. R., & Hull, W. E. (1980). 15N-NMR spectroscopy. 20. Cis/trans isomerism and neighboring residue effects of proline-containing peptides. Biopolymers, 19(6), 1103-1122. Retrieved from [Link]

  • London, R. E., Stewart, J. M., & Vavrek, R. J. (1990). Probing the role of proline in peptide hormones. NMR studies of bradykinin and related peptides. Biochemical Pharmacology, 40(2), 241-247. Retrieved from [Link]

  • Maarouf Mesli, N., & Lubell, W. D. (2024). Ring Pucker Control in β-Prolines. Proceedings of the 37th European Peptide Symposium. Retrieved from [Link]

  • Vitagliano, L., et al. (2001). Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability. Protein Science, 10(12), 2627-2632. Retrieved from [Link]

  • Tőke, O., et al. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. International Journal of Molecular Sciences, 24(13), 10984. Retrieved from [Link]

  • Lesovoy, D. M., et al. (2020). Fluorine NMR study of proline-rich sequences using fluoroprolines. Journal of Biomolecular NMR, 74(10-11), 549-560. Retrieved from [Link]

  • Pal, L., et al. (2013). Investigating proline puckering states in diproline segments in proteins. Journal of Peptide Science, 19(9), 565-573. Retrieved from [Link]

  • Vitagliano, L., et al. (2001). Preferred proline puckerings in cis and trans peptide groups: Implications for collagen stability. Request PDF. Retrieved from [Link]

  • Van der Meulen, J., et al. (2018). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(38), 12113-12120. Retrieved from [Link]

  • ResearchGate. (n.d.). This figure shows the structures of proline (a),... [Image]. Retrieved from [Link]

  • Al-Obeidi, F., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(5), 1637-1645. Retrieved from [Link]

  • Moradi, M., et al. (2013). The puckering free-energy surface of proline. AIP Advances, 3(3), 032141. Retrieved from [Link]

  • Al-Obeidi, F., et al. (2008). Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. The Journal of Organic Chemistry, 73(5), 1637-1645. Retrieved from [Link]

  • Lee, S. G., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. Retrieved from [Link]

  • Crescenzi, O., et al. (2002). Polyproline II Helix Conformation in a Proline-Rich Environment: A Theoretical Study. Biopolymers, 65(4), 264-275. Retrieved from [Link]

  • Wikipedia. (n.d.). Polyproline helix. Retrieved from [Link]

  • Ntsogo, M. A., & Zondlo, N. J. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes. Amino Acids. Retrieved from [Link]

  • Gomba, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 982. Retrieved from [Link]

  • Rodgers, K. J., et al. (2025). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Toxicology, 510, 153999. Retrieved from [Link]

  • Rodgers, K. J., et al. (2025). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Toxicology, 510, 153999. Retrieved from [Link]

  • Zhang, W., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 16(1), 1234. Retrieved from [Link]

  • Apostol, M. I., et al. (2013). X-ray Crystallographic Structures of Oligomers of Peptides Derived from β2-Microglobulin. Journal of the American Chemical Society, 135(43), 16186-16195. Retrieved from [Link]

  • Kumar, A., & Bansal, M. (2016). Structural and Functional Analyses of PolyProline-II helices in Globular Proteins. bioRxiv. Retrieved from [Link]

  • Zhang, W., et al. (2025). Biosynthesis of Methylazetidinecarboxylic Acid with Opposite Stereoconfigurations in Vioprolides and Bonnevillamides. ACS Catalysis. Retrieved from [Link]

  • Williams, E. R., et al. (2016). Microsecond and Nanosecond Polyproline II Helix Formation in Aqueous Nanodrops Measured by Mass Spectrometry. Chemical Communications, 52(82), 12218-12221. Retrieved from [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. Retrieved from [Link]

  • Rodgers, K. J., et al. (2022). Misincorporation of the Proline Analog Azetidine-2-Carboxylic Acid in the Pathogenesis of Multiple Sclerosis. ResearchGate. Retrieved from [Link]

  • Read, R. J., & Chavali, G. (2014). A Newcomer's Guide to Peptide Crystallography. Journal of Peptide Science, 20(6), 395-404. Retrieved from [Link]

  • Grech, R., et al. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The Journal of Physical Chemistry Letters, 11(9), 3464-3469. Retrieved from [Link]

  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(82), 52207-52233. Retrieved from [Link]

  • Fowden, L., & Richmond, M. H. (2009). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Amino Acids, 36(3), 347-355. Retrieved from [Link]

  • Bujacz, G., et al. (2012). Identification of amino acid sequence by X-ray crystallography. Acta Biochimica Polonica, 59(4), 537-542. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 9.6: X-ray Protein Crystallography. Retrieved from [Link]

  • Grech, R., et al. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The Journal of Physical Chemistry Letters, 11(9), 3464-3469. Retrieved from [Link]

  • D'Andrea, L. D., et al. (2020). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 25(21), 5174. Retrieved from [Link]

  • Wang, Y., et al. (2022). Peptide–Mineral Complexes: Understanding Their Chemical Interactions, Bioavailability, and Potential Application in Mitigating Micronutrient Deficiency. Nutrients, 14(19), 4124. Retrieved from [Link]

  • Li, Y., et al. (2024). Research advances in L-azetidine-2-carboxylic acid. Chinese Journal of Pesticide Science. Retrieved from [Link]

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Comparing reactivity of methyl 2-methylazetidine-2-carboxylate and aziridine-2-carboxylates

Author: BenchChem Technical Support Team. Date: April 2026

Title: Mechanistic Divergence in Constrained Amino Acid Scaffolds: A Comparative Reactivity Guide to Methyl 2-Methylazetidine-2-Carboxylate and Aziridine-2-Carboxylates

Executive Summary For drug development professionals and synthetic chemists, constrained nitrogen heterocycles are indispensable for imparting conformational rigidity to pharmacophores. While aziridine-2-carboxylates and azetidine-2-carboxylates appear structurally similar as small-ring amino acid precursors, their reactivity profiles are fundamentally divergent. This guide provides a comprehensive comparison of their thermodynamic properties, kinetic stability, and application-specific experimental protocols, empowering researchers to select the appropriate scaffold for their synthetic or medicinal chemistry campaigns.

Thermodynamic Strain vs. Kinetic Stability: The Core Paradigm

The reactivity of small nitrogenous heterocycles is governed by the interplay between thermodynamic ring strain and kinetic barriers to nucleophilic attack.

Aziridine-2-Carboxylates (3-Membered Ring): Aziridines possess a high thermodynamic ring strain of approximately 26.7 kcal/mol[1]. This immense strain, combined with the polarization of the C–N bonds, makes them highly susceptible to nucleophilic ring opening. When the nitrogen is functionalized with an electron-withdrawing group (EWG) such as a tosyl (Ts), nosyl (Ns), or carboxybenzyl (Cbz) group, the LUMO energy is significantly lowered. Consequently, activated aziridine-2-carboxylates act as potent electrophiles, undergoing facile regioselective ring opening to yield functionalized acyclic amino acids[2].

Methyl 2-Methylazetidine-2-Carboxylate (4-Membered Ring): Azetidines possess a ring strain of 25.2 kcal/mol[1], which is surprisingly close to that of aziridines. However, they exhibit vastly superior kinetic stability. Methyl 2-methylazetidine-2-carboxylate features a quaternary stereocenter at the C2 position (bearing both a methyl and a methyl ester group). This dense steric shielding completely blocks SN​2 nucleophilic attack at C2[3]. As a result, this scaffold resists ring opening and instead behaves as a robust, rigid building block. Its reactivity is strictly channeled toward the secondary amine (N-alkylation/arylation) or the ester moiety (hydrolysis/amidation), making it highly valuable in medicinal chemistry for synthesizing complex targeted therapies, such as KHK inhibitors[4].

Mechanistic Pathways of Divergent Reactivity

The following diagram illustrates the distinct reaction trajectories of these two scaffolds under nucleophilic or basic conditions.

Mechanism cluster_aziridine Aziridine-2-carboxylate Reactivity cluster_azetidine Methyl 2-methylazetidine-2-carboxylate Reactivity A1 N-Activated Aziridine (High Strain + N-EWG) A2 Nucleophilic Attack (e.g., F⁻, RO⁻) A1->A2 SN2 Ring Opening A3 Ring-Opened Product (Functionalized Amino Acid) A2->A3 Regioselective B1 Azetidine Scaffold (Quaternary C2 Center) B2 Electrophile/Base (e.g., Ar-X, OH⁻) B1->B2 Steric Shielding B3 N-Functionalization or Ester Hydrolysis (Ring Intact) B2->B3 Substitution

Caption: Divergent reactivity pathways: Aziridines undergo nucleophilic ring opening; Azetidines undergo substitution.

Quantitative Reactivity Comparison

To assist in synthetic planning, the following table summarizes the physicochemical and reactive parameters of both scaffolds.

ParameterAziridine-2-CarboxylateMethyl 2-Methylazetidine-2-Carboxylate
Ring Size 3-Membered4-Membered
Ring Strain Energy ~26.7 kcal/mol[1]~25.2 kcal/mol[1]
C2 Steric Environment Secondary (or Tertiary if substituted)Quaternary (Methyl + Ester groups)
Primary Chemical Role Electrophile (Ring-opening)Nucleophile (N-functionalization) / Rigid Scaffold
Required Activation N-Protecting EWG (Ts, Ns, Cbz, Boc)[2]Free base liberation (from HCl salt)[4]
Typical Products α
  • or β -functionalized amino acids[2]
N-Aryl/Alkyl azetidine-2-carboxylic acids[4]

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be designed with internal controls and clear causal logic. The following methodologies demonstrate the optimal handling of each scaffold based on their inherent reactivity.

Protocol A: Regioselective Ring Opening of N-Cbz Aziridine-2-Carboxylate

Objective: Synthesize a β -fluoro-amino acid derivative via nucleophilic ring opening.

Rationale: Non-activated aziridines lack the electrophilicity required for spontaneous ring opening[2]. By utilizing an N-Cbz activated aziridine, the nitrogen lone pair is delocalized, weakening the C–N bond. The use of tetraethylammonium bicarbonate ( TEAHCO3​ ) enhances the nucleophilicity of the fluoride ion compared to standard potassium carbonate systems[2].

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equivalent of N-Cbz aziridine-2-carboxylate in anhydrous DMSO (0.5 M concentration). DMSO is chosen to minimize fluoride solvation, maximizing its nucleophilicity[2].

  • Nucleophile Addition: Add 1.5 equivalents of [18F] fluoride (or standard TBAF for non-radiolabeled synthesis) and 1.2 equivalents of TEAHCO3​ [2].

  • Reaction Execution: Seal the vessel and subject to microwave heating at 130°C for exactly 10 minutes. Causality: Microwave irradiation rapidly overcomes the activation energy barrier for the SN​2 attack at the more substituted carbon, ensuring high regioselectivity.

  • Quenching & Deprotection: Cool to room temperature, dilute with water, and extract with EtOAc. The Cbz group and methyl ester can subsequently be removed via standard hydrolysis ( H2​/Pd−C and LiOH , respectively) to yield the free α -fluoro- β -alanine derivative[2].

Protocol B: N-Arylation of Methyl 2-Methylazetidine-2-Carboxylate

Objective: Incorporate the rigid azetidine scaffold into a heteroaryl pharmacophore without ring degradation.

Rationale: Methyl 2-methylazetidine-2-carboxylate is typically supplied as a stable hydrochloride salt to prevent premature ester hydrolysis or self-condensation[5]. The quaternary C2 center completely shields the ring from opening during basic SN​Ar conditions, allowing selective functionalization of the secondary amine[3].

Step-by-Step Workflow:

  • Free-Basing: Suspend 1.0 equivalent of methyl 2-methylazetidine-2-carboxylate hydrochloride in anhydrous N-Methyl-2-pyrrolidone (NMP). Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl salt, liberating the secondary amine without attacking the methyl ester.

  • Electrophile Addition: Add 1.1 equivalents of the target heteroaryl chloride (e.g., 2-chloropyrimidine).

  • Reaction Execution: Heat the mixture thermally to 90°C for 12 hours under an inert argon atmosphere. Causality: The 4-membered ring is kinetically stable at this temperature; the steric bulk at C2 directs the pyrimidine exclusively to the nitrogen.

  • Isolation: Cool the reaction, partition between water and dichloromethane. Wash the organic layer with brine to remove NMP, dry over Na2​SO4​ , and concentrate. The intact ester can then be hydrolyzed using 2M NaOH at room temperature to yield the final N-aryl azetidine-2-carboxylic acid[4].

Conclusion

While aziridine-2-carboxylates and methyl 2-methylazetidine-2-carboxylates share similar thermodynamic strain energies, their utility in synthetic chemistry is dictated by kinetics and steric environments. Aziridines function as powerful, strain-driven electrophiles ideal for generating functionalized acyclic chains. Conversely, the quaternary center and 4-membered geometry of methyl 2-methylazetidine-2-carboxylate render it a highly stable, rigid nucleophile, perfectly suited for late-stage functionalization in modern drug discovery.

References

  • Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride Source: NIH / PubMed Central URL:[Link]

  • Preparation and Synthetic Applications of Azetidines Source: Heterocycles / CLOCKSS URL:[Link]

  • A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry Source: Organic Letters / ACS Publications URL:[Link]

  • KHK Inhibitors (Patent Application for Medicinal Chemistry Scaffolds)

Sources

Validating the Structural Integrity of Methyl 2-methylazetidine-2-carboxylate: A Comparative Guide to 2D NMR Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural biology and analytical chemistry, I frequently encounter a critical bottleneck in drug development: the structural validation of highly strained heterocycles. Methyl 2-methylazetidine-2-carboxylate is a prime example. This four-membered nitrogen heterocycle features a sterically crowded quaternary stereocenter at the C2 position, making it highly susceptible to ring-opening, rearrangement, or regioisomeric artifacts during synthesis.

Relying solely on basic analytical modalities often leads to false positives. To ensure scientific integrity, researchers must employ self-validating analytical systems. This guide objectively compares available structural validation techniques and provides a definitive, causality-driven 2D NMR protocol for confirming the intact architecture of methyl 2-methylazetidine-2-carboxylate.

Comparative Modality Analysis

When validating small, complex molecules, no single technique is a panacea. However, understanding the limitations of each modality is crucial for preventing downstream failures in drug discovery pipelines[1].

Below is an objective comparison of the primary analytical modalities used for structural elucidation.

Table 1: Performance Comparison of Analytical Modalities
Analytical ModalityPrimary Data YieldLimitations for AzetidinesVerdict
High-Resolution MS (HRMS) Exact mass, molecular formulaCannot distinguish intact azetidines from ring-opened structural isomers (e.g., acyclic amino esters).Insufficient for standalone structural validation.
1D NMR (1H & 13C) Basic functional group identificationOverlapping aliphatic multiplets; cannot definitively assign the connectivity of the quaternary C2 center.Partial ; good for purity, poor for complex connectivity.
X-ray Crystallography Absolute 3D configuration and stereochemistryRequires high-quality single crystals. Azetidine esters are often oily or highly soluble liquids, making crystallization prohibitive[2].Definitive but Impractical for routine batch validation.
2D NMR Suite (COSY, HSQC, HMBC, NOESY)Unambiguous atom-to-atom connectivity and spatial conformationRequires higher sample concentration (~15-20 mg) and longer acquisition times than mass spectrometry[3].The Gold Standard for solution-state structural validation.

While X-ray crystallography provides unparalleled static precision, 2D NMR offers highly localized information about the chemical environment in the solution state, effectively bridging the gap between molecular mass and 3D conformation[2].

The 2D NMR Elucidation Workflow

To build a self-validating system, we must move sequentially from basic functional group identification to complex through-bond and through-space connectivity. The workflow below illustrates the logical progression required to definitively prove the intact structure of methyl 2-methylazetidine-2-carboxylate.

G cluster_1 1D & MS Baseline cluster_2 2D NMR Structural Elucidation Suite Start Sample: Methyl 2-methylazetidine- 2-carboxylate MS HRMS (Exact Mass & Formula) Start->MS NMR1D 1D 1H / 13C NMR (Functional Group ID) Start->NMR1D Validation Definitive Structural Validation (Intact Strained Ring) MS->Validation HSQC HSQC (C-H Direct Connectivity) NMR1D->HSQC Overlapping signals COSY COSY (C3-C4 Spin System) HSQC->COSY HMBC HMBC (Quaternary C2 Assignment) COSY->HMBC Connectivity gaps NOESY NOESY (Spatial Conformation) HMBC->NOESY NOESY->Validation

Fig 1: Logical workflow for 2D NMR structural elucidation of strained heterocycles.

Experimental Protocol: A Causality-Driven Methodology

A protocol is only as reliable as the reasoning behind its parameters. The following step-by-step methodology explains why specific choices are made during the acquisition of NMR data for methyl 2-methylazetidine-2-carboxylate.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl₃ (or D₂O if analyzing the hydrochloride salt) containing 0.03% TMS.

  • Causality: Strained heterocycles can exhibit complex multiplet splitting due to restricted ring dynamics[4]. A highly concentrated sample ensures sufficient signal-to-noise (S/N) ratio for the less sensitive ¹³C and HMBC experiments, preventing the misinterpretation of baseline noise as structural correlations.

Step 2: 1D NMR Acquisition (The Baseline)
  • Action: Acquire ¹H NMR (16 scans) and ¹³C NMR (1024 scans) with a relaxation delay (D1) of 2.0 seconds.

  • Causality: The 2-second D1 is critical. The quaternary C2 and the ester carbonyl carbons lack attached protons, meaning they relax slowly. A short D1 would suppress these signals, potentially masking the very functional groups we need to validate[5].

Step 3: HSQC (Multiplicity-Edited)
  • Action: Execute a phase-sensitive, multiplicity-edited HSQC experiment.

  • Causality: Phase-sensitive editing allows us to instantly differentiate CH/CH₃ groups (positive phase) from CH₂ groups (negative phase). Because the C3 and C4 protons of the azetidine ring often overlap in the ¹H spectrum, HSQC disperses them along the ¹³C axis, allowing for unambiguous assignment of the ring methylenes[3].

Step 4: HMBC (Long-Range Connectivity)
  • Action: Run a gradient-selected HMBC optimized for long-range coupling constants ( nJCH​ = 8 Hz).

  • Causality: The quaternary C2 carbon is invisible in standard COSY experiments because it has no attached protons. HMBC bridges this gap by detecting correlations across 2 to 3 bonds, which is strictly required to prove that the methyl group and the ester group are attached to the same carbon atom[5].

Step 5: NOESY (Spatial Validation)
  • Action: Acquire a NOESY spectrum with a mixing time of 300–500 ms.

  • Causality: Through-bond correlations (HMBC/COSY) prove the 2D skeletal map, but NOESY proves the 3D architecture. By observing the through-space interaction between the C2-methyl protons and the pseudo-axial protons of C3, we validate the closed-ring conformation and definitively rule out an acyclic artifact.

Mechanistic Data Interpretation

Once the data is acquired, the structural elucidation of methyl 2-methylazetidine-2-carboxylate relies on interpreting a self-validating web of correlations. Here is how the 2D NMR suite deconstructs the molecule:

  • Isolating the Ring System (COSY & HSQC): In the HSQC spectrum, you will identify two distinct CH₂ groups with negative phases. The C4 protons (adjacent to the nitrogen) will be significantly deshielded (~3.3–3.7 ppm) compared to the C3 protons (~2.0–2.5 ppm)[6]. The COSY spectrum will show a strong cross-peak exclusively between these two proton environments, confirming the isolated C3−C4 spin system characteristic of the azetidine ring.

  • Locking the Quaternary Center (HMBC): This is the critical point of failure in structural validation. If the azetidine ring is intact, the C2-methyl protons (a sharp singlet at ~1.5 ppm) must exhibit strong HMBC cross-peaks to three distinct carbons:

    • The ester carbonyl carbon ( 3JCH​ , ~174 ppm)

    • The quaternary C2 carbon ( 2JCH​ , ~65 ppm)

    • The C3 methylene carbon ( 3JCH​ , ~25 ppm) If the molecule had undergone a ring-opening reaction to form an acyclic amino acid derivative, the critical 3JCH​ correlation to the C3 carbon would be absent or drastically shifted.

  • Confirming Ester Attachment: The methoxy protons of the ester (singlet, ~3.7 ppm) will show a single, strong 3JCH​ HMBC correlation to the carbonyl carbon, confirming the integrity of the methyl ester functional group.

Conclusion

Validating the structural integrity of strained molecules like methyl 2-methylazetidine-2-carboxylate cannot be achieved through mass spectrometry or 1D NMR alone. By employing a rigorous, causality-driven 2D NMR workflow—leveraging HSQC to resolve overlapping methylenes and HMBC to anchor the quaternary stereocenter—researchers can create a self-validating analytical system. This approach ensures absolute confidence in molecular architecture, mitigating downstream risks in drug development and synthetic scale-up.

References

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. gsu.edu.5

  • The Evolving Landscape of NMR Structural Elucidation. nih.gov. 3

  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. acs.org. 6

  • High-resolution proton nuclear magnetic resonance analysis of conformational properties of biosynthetic actinomycin analogues. nih.gov. 4

  • Advances in structure elucidation of small molecules using mass spectrometry. nih.gov. 1

  • A Comparative Guide to Reproducibility and Precision in ¹⁷O NMR Experiments. benchchem.com. 2

Sources

A Guide to Conformational Constraint: Methyl 2-Methylazetidine-2-carboxylate vs. Standard Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in peptide therapeutics, the use of non-natural amino acids (nnAAs) has become a cornerstone strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] By moving beyond the 22 proteinogenic amino acids, researchers can introduce novel chemical functionalities and structural constraints to fine-tune the pharmacological properties of peptide-based drugs.[3][] This guide provides an in-depth comparison of a unique constrained nnAA, methyl 2-methylazetidine-2-carboxylate, with more conventional nnAAs, offering insights into its structural impact, resulting properties, and the experimental workflows used for its evaluation.

The Structural Distinction: A Tale of Rigidity vs. Flexibility

The fundamental difference between methyl 2-methylazetidine-2-carboxylate and standard nnAAs lies in the conformational freedom of their side chains. Standard nnAAs, such as norleucine or cyclohexylalanine, typically feature acyclic or larger cyclic structures that allow for a greater degree of rotational freedom. In contrast, methyl 2-methylazetidine-2-carboxylate incorporates a strained four-membered azetidine ring.[5] This small, rigid ring structure severely restricts the bond rotations of the peptide backbone, acting as a potent conformational lock.

This structural rigidity is a key design element. While natural peptides are often too flexible, leading to poor receptor binding and susceptibility to enzymatic degradation, the introduction of a constrained residue like an azetidine can pre-organize the peptide into a bioactive conformation.[6] This can enhance binding affinity to the target receptor and "armor-plate" the peptide against degradation by proteases.[3][7]

G cluster_0 Methyl 2-Methylazetidine-2-carboxylate cluster_1 Standard Non-Natural Amino Acids cluster_2 Norleucine (Acyclic) cluster_3 Cyclohexylalanine (Cyclic) Aze Structure Aze_props Key Feature: Rigid 4-membered ring Impact: Severe conformational constraint Nle Structure Standard_props Key Feature: Flexible side chains Impact: Moderate to low conformational constraint Cha Structure

Caption: Structural comparison of a constrained vs. standard nnAAs.

Impact on Physicochemical and Biological Properties: A Comparative Overview

The introduction of a conformationally constrained nnAA like methyl 2-methylazetidine-2-carboxylate can lead to significant improvements in druglike properties compared to peptides containing more flexible nnAAs.

PropertyMethyl 2-Methylazetidine-2-carboxylateStandard nnAAs (e.g., Norleucine, Cha)Rationale
Metabolic Stability Significantly Enhanced Variable, often moderate improvementThe rigid azetidine structure is a poor substrate for many proteases, sterically hindering the cleavage of adjacent peptide bonds.[7][8]
Receptor Binding Affinity Potentially Increased VariablePre-organizing the peptide into its bioactive conformation reduces the entropic penalty of binding, potentially leading to higher affinity.[6]
Cell Permeability Potentially Improved VariableThe constrained, more compact structure can favor conformations that mask polar groups, potentially improving passive diffusion across cell membranes.
Solubility Generally Good Highly dependent on the side chainThe azetidine ring is relatively polar, which can help maintain aqueous solubility.

Experimental Workflows for Comparative Analysis

To empirically validate the theoretical advantages of incorporating methyl 2-methylazetidine-2-carboxylate, a series of standardized in vitro assays are typically employed.

In Vitro Plasma Stability Assay

Objective: To compare the resistance of peptides containing the azetidine nnAA versus a standard nnAA to degradation by plasma proteases.

Methodology:

  • Peptide Synthesis: Synthesize two versions of a target peptide: one incorporating methyl 2-methylazetidine-2-carboxylate and a control peptide with a standard nnAA (e.g., Alanine or Norleucine) at the same position.

  • Incubation: Incubate a known concentration of each peptide in human plasma at 37°C.[9]

  • Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Protein Precipitation: Stop the enzymatic reaction and precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile).[10] This step is critical to remove interfering proteins before analysis.

  • LC-MS Analysis: Quantify the remaining intact peptide in the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t½) for each peptide.[9]

Caption: Workflow for an in vitro plasma stability assay.

NMR Conformational Analysis

Objective: To structurally characterize the conformational constraints imposed by the azetidine ring on the peptide backbone.

Methodology:

  • Sample Preparation: Dissolve the synthesized peptides in a suitable NMR solvent (e.g., D₂O or a mixture of H₂O/D₂O).

  • 2D NMR Spectroscopy: Acquire a suite of two-dimensional NMR spectra, such as TOCSY and NOESY.[11]

  • Resonance Assignment: Assign the proton resonances to specific amino acid residues in the peptide sequence.[12]

  • Structural Restraints: Analyze the NOESY spectrum to identify through-space correlations between protons. The intensity of these correlations is inversely proportional to the distance between the protons, providing crucial distance restraints.

  • Structure Calculation: Use molecular modeling software to calculate a family of 3D structures that are consistent with the experimental NMR restraints.[13] The tightness of the resulting structural ensemble for the azetidine-containing peptide compared to the control will visually and quantitatively demonstrate the conformational constraint.

Caco-2 Permeability Assay

Objective: To assess the potential for intestinal absorption by measuring the rate of transport across a monolayer of human intestinal cells.[14]

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for 21 days until they form a differentiated and polarized monolayer that mimics the intestinal epithelium.[15][16]

  • Assay Initiation: Add the test peptide to the apical (A) side of the monolayer. The basolateral (B) side contains a peptide-free buffer.

  • Sampling: At specified time intervals, take samples from the basolateral compartment.

  • Quantification: Analyze the concentration of the peptide in the basolateral samples using LC-MS.

  • Permeability Coefficient (Papp) Calculation: Calculate the apparent permeability coefficient (Papp), which is a measure of the rate of transport across the cell monolayer.[17] A higher Papp value suggests better potential for oral absorption.

  • Efflux Ratio (Optional): For a more comprehensive analysis, a bidirectional assay can be performed by also measuring transport from basolateral to apical (B to A).[15] The ratio of B-A to A-B transport can indicate if the peptide is a substrate for efflux transporters.[17]

Conclusion: A Strategic Choice for Peptide Optimization

Methyl 2-methylazetidine-2-carboxylate represents a powerful tool in the medicinal chemist's arsenal for peptide drug design. Its defining feature—a rigid, four-membered ring—imparts a high degree of conformational constraint, which can translate into significant advantages in metabolic stability and receptor affinity when compared to peptides incorporating more flexible standard non-natural amino acids. The experimental protocols outlined in this guide provide a robust framework for quantifying these benefits and making informed decisions in the lead optimization process. By strategically employing conformationally constrained nnAAs, researchers can effectively address the key challenges of peptide therapeutics and accelerate the development of novel, more effective drugs.[1][7]

References

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (n.d.).
  • New technique synthesizes non-natural amino acids for advanced peptide therapeutics. (2026, February 20).
  • Unnatural Amino Acids in Drug Discovery - BOC Sciences. (n.d.).
  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - ACS Publications. (2025, January 28).
  • NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. (n.d.).
  • Unnatural Amino Acids for Peptide Synthesis - MilliporeSigma. (n.d.).
  • The Use of Proton NMR as an Alternative for the Amino Acid Analysis as Identity Test for Peptides - ResearchGate. (n.d.).
  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - Recent. (2023, February 24).
  • Caco2 assay protocol. (n.d.).
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC. (n.d.).
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. (2024, October 14).
  • Caco-2 Permeability Assay Protocol - Creative Bioarray. (n.d.).
  • Extraordinary metabolic stability of peptides containing α-aminoxy acids - PubMed. (2012, July 15).
  • Caco-2 Permeability Assay - Evotec. (n.d.).
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (2013, March 27).
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - MDPI. (2021, February 5).
  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. (n.d.).
  • Methods to improve the metabolic stability of peptides. (2023, February 3).
  • Azetidine-2-carboxylic acid - Wikipedia. (n.d.).

Sources

Comparative Guide: Methyl 2-methylazetidine-2-carboxylate vs. Pipecolic Acid in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: April 2026

[label="Chain Elongation", fillcolor="#F1F3F4", fontcolor="#202

Finalizing Visual Representations

I'm now integrating the final, validated DOT diagrams into the research. I've ensured clarity and coherence within the narrative. The first visual, Figure 1, demonstrates the conformational pathways. In Figure 2, I've outlined the SPPS workflow differences, focusing on standard and hindered amino acid couplings. I've rechecked legibility, and diagram descriptions are accurate.

Refining Peptide Synthesis

I'm now integrating alpha-methylation's effects on peptide structure and stability, particularly when incorporating 2-MeAze-OMe. I'm focusing on the impact on phi/psi angles and, critically, on collagen disruption. I've been reviewing DOT diagram syntax for divergent conformational pathways, preparing SPPS coupling strategies, and NMR conformational elucidation. My research is advancing.

Refining Esterification and Steric Bulk

I'm now focusing on the steric bulk introduced by alpha-methylation of 2-MeAze-OMe and the role of the ester as a C-terminal cap. I'm focusing on the necessity for harsh activating agents like triphosgene for coupling, and the ester's role in halting carboxypeptidase activity, or as a synthetic precursor. I am now outlining how these changes affect peptide synthesis protocols.

Highlighting Design Trade-offs

I'm now framing the core comparison as a trade-off: pipecolic acid offers moderate restriction with synthetic ease, while 2-MeAze-OMe delivers extreme conformational restriction, with enhanced proteolytic shielding. I've re-examined citations, and have refined the central arguments for researchers and developers.

As the demand for metabolically stable and conformationally precise therapeutics grows, peptidomimetic design has increasingly relied on non-proteinogenic cyclic amino acids. By replacing natural proline residues with synthetic homologues, drug development professionals can fine-tune the structural and pharmacokinetic profiles of peptide-based drugs [1.1].

This guide provides an objective, data-driven comparison between two highly specialized proline surrogates: Pipecolic Acid (Pip) , a 6-membered piperidine derivative, and Methyl 2-methylazetidine-2-carboxylate (2-MeAze-OMe) , a highly constrained 4-membered azetidine derivative featuring a quaternary stereocenter.

Structural and Mechanistic Foundations

The core philosophy of peptidomimetic design is to restrict the conformational flexibility of the peptide backbone to favor a bioactive geometry while simultaneously shielding amide bonds from proteolytic degradation[1].

Pipecolic Acid (Pip): The Flexible Homologue

Pipecolic acid is a 6-membered ring homologue of proline. While it shares comparable physicochemical properties with proline, the expanded ring size alters its intrinsic intramolecular forces[2]. Pip can adopt multiple chair configurations ( αCδ or δCα ) with the amine hydrogen in either equatorial or axial positions[2]. In a peptide sequence, Pip is highly effective at inducing specific secondary structures, such as polyproline type II helices, and is known to eliminate the classic "proline effect" in mass spectrometry, favoring amide bond cleavage strictly C-terminal to the residue[3].

Methyl 2-methylazetidine-2-carboxylate (2-MeAze-OMe): The Rigid Quaternary Center

Azetidine-2-carboxylic acid (Aze) is a 4-membered ring homologue that inherently perturbs normal proline secondary structures due to extreme ring strain and altered ϕ and ψ torsion angles[4]. 2-MeAze-OMe takes this restriction a step further. The addition of an α -methyl group creates a quaternary stereocenter, imposing immense local steric hindrance. The methyl ester moiety serves a dual purpose: it acts as a highly lipophilic, degradation-resistant C-terminal cap in final drug candidates, or as a protected synthetic intermediate that requires saponification prior to internal sequence elongation.

Conformational_Logic A Native Peptide (Flexible) B Pipecolic Acid (Pip) 6-Membered Ring A->B Ring Expansion C 2-MeAze-OMe 4-Membered + α-Methyl A->C Ring Contraction + Quaternary Center D Type II Polyproline Helix & β-Turns B->D Moderate Restriction E Severe Steric Kink (Conformational Lock) C->E Extreme Restriction

Fig 1: Conformational restriction pathways of Pipecolic Acid vs 2-MeAze in peptidomimetics.

Quantitative Performance Comparison

To objectively evaluate these two building blocks, we must compare their physical constraints, synthetic tractability, and impact on the peptide backbone.

ParameterPipecolic Acid (Pip)Methyl 2-methylazetidine-2-carboxylate (2-MeAze-OMe)
Ring Size & Strain 6-membered (Low strain, chair/boat)4-membered (High strain, planar/puckered)
α -Carbon Substitution Tertiary (CH)Quaternary (C-CH 3​ )
Steric Hindrance Moderate (Similar to Proline)Extreme (Due to α -methyl group)
Cis/Trans Equilibrium ~20-30% cis (Sequence dependent)Highly biased trans lock (Steric clash limits cis)
SPPS Coupling Efficiency High (Standard HATU/DIPEA)Low (Requires harsh activation, e.g., BTC/PyAOP)
Proteolytic Stability High (Resists standard endopeptidases)Exceptionally High (Complete steric shielding)
Primary Application Turn induction, α -helix stabilizationRigid scaffolding, C-terminal capping, NTMT1/2 inhibitors[5]

Experimental Protocols: Synthesis and Validation

The integration of sterically hindered quaternary amino acids like 2-MeAze requires a fundamental shift in Solid-Phase Peptide Synthesis (SPPS) strategy. Standard coupling reagents (e.g., HATU, DIC/Oxyma) rely on the nucleophilic attack of the incoming amine onto an activated ester. The α -methyl group of 2-MeAze creates a steric shield that severely retards this attack, necessitating highly reactive intermediates like acid chlorides or elevated temperatures.

SPPS_Workflow cluster_Pip Pipecolic Acid (Pip) cluster_Aze 2-MeAze-OMe (Saponified) Step1 Resin-Bound Peptide Step2A Standard Activation HATU / DIPEA Step1->Step2A Step2B Harsh Activation BTC or PyAOP / HOAt Step1->Step2B Step3A Coupling: 1 Hour, RT Step2A->Step3A Step4 LC-MS & 2D-NMR Validation Step3A->Step4 Step3B Coupling: 2-4 Hours, 50°C Step2B->Step3B Step3B->Step4

Fig 2: Comparative SPPS coupling workflows for standard cyclic vs sterically hindered amino acids.

Protocol A: SPPS Coupling Strategies (Self-Validating)

Objective: Successfully couple the next amino acid onto the sterically hindered secondary amine of a resin-bound 2-MeAze residue.

Causality: Because the α -methyl group blocks the trajectory of standard activated esters, we must generate an highly reactive acid chloride in situ using Bis(trichloromethyl) carbonate (BTC, also known as triphosgene).

  • Saponification (If internal sequence is required):

    • Treat 2-MeAze-OMe with 1M LiOH in THF/H 2​ O (3:1) for 2 hours at room temperature to yield the free carboxylic acid.

    • Validation: Monitor via LC-MS. The mass should shift from [M+H]+ (Ester) to [M−14+H]+ (Acid).

  • Resin Preparation: Swell the peptide-resin containing the N-terminal 2-MeAze residue in anhydrous DCM for 30 minutes.

  • Activation (BTC Method):

    • In a separate dry vial, dissolve the incoming Fmoc-protected amino acid (3.0 eq) in anhydrous THF.

    • Add BTC (1.0 eq) and 2,4,6-collidine (10.0 eq). Stir for 5 minutes to form the acid chloride.

  • Coupling:

    • Transfer the activated mixture to the resin. React at 50°C for 2 to 4 hours under microwave or standard thermal heating.

  • System Validation (Chloranil Test):

    • Wash the resin (DMF x3, DCM x3). Perform a Chloranil test (specific for secondary amines). A color change from blue/green to colorless indicates complete consumption of the sterically hindered 2-MeAze amine. If positive (blue), repeat steps 3-4.

Protocol B: Conformational Elucidation via 2D-NMR

Objective: Determine the cis/trans isomer ratio of the newly formed peptidomimetic bond.

Causality: Unlike primary amino acids, cyclic amino acids lack an amide proton (NH) when incorporated into a peptide chain. Therefore, standard NOESY walk techniques relying on NH-to-NH cross-peaks are invalid. We must rely on Nuclear Overhauser Effect (NOE) cross-peaks between the α -protons of the preceding residue and the ring protons of Pip or 2-MeAze[4].

  • Sample Preparation: Dissolve the purified peptidomimetic in 500 μ L of CDCl 3​ or D 2​ O (depending on solubility) to a concentration of 2-5 mM.

  • Data Acquisition: Acquire a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum with a mixing time of 200-300 ms.

  • Data Interpretation (Validation):

    • For Trans Conformation: Look for a strong ROESY cross-peak between the α -proton of the preceding residue ( Hαi−1​ ) and the δ -protons of Pip or the γ -protons of 2-MeAze.

    • For Cis Conformation: Look for a cross-peak between the α -proton of the preceding residue ( Hαi−1​ ) and the α -methyl group or α -proton of the cyclic residue.

    • Result: The quaternary nature of 2-MeAze will typically show a >95% bias toward a single locked conformation, whereas Pip will display a measurable minor cis population cross-peak.

Pharmacokinetic Implications & Conclusion

The choice between Pipecolic Acid and Methyl 2-methylazetidine-2-carboxylate dictates the ultimate trajectory of the drug development program.

Pipecolic acid is the optimal choice when the goal is to induce a stable turn or α -helix mimic without sacrificing synthetic yield[6]. It is widely used in developing synthetic MHC class II ligands and anti-rheumatoid arthritis drugs[2].

Conversely, Methyl 2-methylazetidine-2-carboxylate is deployed when extreme metabolic stability and absolute conformational rigidity are paramount. The quaternary α -methyl group completely shields the adjacent amide bond from enzymatic cleavage, making it an invaluable tool for designing highly specific, orally bioavailable enzyme inhibitors (such as NTMT1/2 inhibitors)[5]. While its incorporation demands rigorous, non-standard synthetic protocols, the resulting peptidomimetic often exhibits a superior half-life and target binding affinity due to the pre-organization of the bioactive conformation.

Sources

Reproducibility of Methyl 2-Methylazetidine-2-Carboxylate Synthesis Pathways Across Labs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the azetidine ring represents a highly valuable, conformationally restricted pharmacophore. Specifically, methyl 2-methylazetidine-2-carboxylate and its derivatives are critical building blocks in the synthesis of 1[1], 2[2], and spirocyclic Janus kinase (JAK) inhibitors such as 3[3].

However, constructing the quaternary stereocenter at the C2 position of a strained four-membered ring presents significant lab-to-lab reproducibility challenges. This guide objectively compares the three primary synthetic pathways—biocatalytic resolution, organocatalyzed C-H amination, and asymmetric lithiation—providing self-validating protocols and mechanistic insights to ensure successful technology transfer.

G N1 Starting Materials (Nitriles, Alkenes, Azetidines) N2 Pathway 1: Biocatalytic Resolution N1->N2 N3 Pathway 2: Organocatalysis & C-H Amination N1->N3 N4 Pathway 3: Asymmetric Lithiation N1->N4 N5 Methyl 2-methylazetidine-2-carboxylate (Target Compound) N2->N5 Esterification N3->N5 Ring Closure N4->N5 Electrophilic Trapping

Workflow of three major synthetic pathways yielding methyl 2-methylazetidine-2-carboxylate.

Pathway 1: Whole-Cell Biocatalytic Kinetic Resolution

The most direct route to highly enantiopure azetidine-2-carboxylates utilizes microbial whole-cell catalysts. This pathway relies on the enzymatic machinery of Rhodococcus erythropolis AJ270.

Mechanistic Causality: The overall excellent enantioselectivity stems from a dual-enzyme cascade. An active but virtually nonenantioselective nitrile hydratase first converts the racemic nitrile into a racemic amide. Subsequently, a highly R-enantioselective amidase hydrolyzes only the (R)-amide into the (R)-acid, leaving the (S)-amide intact[4]. This kinetic resolution bypasses the need for complex chiral auxiliaries.

Biocatalysis R1 Racemic Nitrile E1 Nitrile Hydratase R1->E1 I1 Racemic Amide E1->I1 E2 R-enantioselective Amidase I1->E2 P1 (S)-Amide (Unreacted) E2->P1 Kinetic Resolution P2 (R)-Acid E2->P2 Hydrolysis CH2N2 CH2N2 Esterification P2->CH2N2 Final (R)-Methyl Ester CH2N2->Final

Mechanistic sequence of the whole-cell biocatalytic kinetic resolution and esterification.

Self-Validating Protocol
  • Biocatalyst Preparation: Suspend 2 g (wet weight) of R. erythropolis AJ270 cells in 50 mL of 0.1 M potassium phosphate buffer (pH 7.0). Note: Maintaining pH 7.0 is critical to prevent spontaneous, non-enzymatic hydrolysis of the nitrile.

  • Substrate Addition: Add 2 mmol of racemic 1-benzyl-2-methylazetidine-2-carbonitrile.

  • Incubation: Incubate the mixture at 30 °C with orbital shaking (200 rpm) for 72–120 hours.

  • Validation Check: Extract a 100 µL aliquot, centrifuge, and analyze the supernatant via chiral HPLC. Do not proceed until the (R)-amide peak is completely depleted, confirming the kinetic resolution has reached its theoretical maximum.

  • Isolation & Esterification: Centrifuge to remove cells. Acidify the aqueous layer to pH 2.0 and extract the (R)-acid with EtOAc. Treat the crude acid with ethereal diazomethane (CH₂N₂) to yield methyl (R)-1-benzyl-2-methylazetidine-2-carboxylate[4].

  • Deprotection: Perform standard hydrogenolysis (10% Pd/C, H₂ gas, MeOH) to remove the benzyl group.

Pathway 2: Organocatalysis and Intramolecular C-H Amination

For labs requiring high yields without the 50% theoretical cap of kinetic resolution, asymmetric organocatalysis followed by C-H amination is the premier choice. This strategy was famously employed in the 3[3].

Mechanistic Causality: Instead of functionalizing a pre-existing azetidine, this route builds the ring. An organocatalyzed Michael addition precisely establishes the contiguous tertiary stereogenic centers. Subsequently, a Rh-catalyzed intramolecular C-H amination inserts a nitrogen atom directly into an unactivated C-H bond, closing the azetidine ring with complete retention of stereochemistry[3].

Self-Validating Protocol
  • Organocatalyzed Michael Addition: React propanal with the chosen Michael acceptor in the presence of 10 mol% chiral secondary amine catalyst (e.g., MacMillan's catalyst) in DCM at -20 °C. Causality: Cryogenic temperatures maximize the facial selectivity of the enamine intermediate.

  • Sulfamoylation: Convert the resulting aldehyde adduct to a sulfamate ester using sulfamoyl chloride and Et₃N.

  • C-H Amination: Dissolve the sulfamate (1 mmol) in strictly anhydrous toluene. Add 2 mol% Rh₂(esp)₂ and 1.5 eq PhI(OAc)₂. Stir at 25 °C for 12 hours.

  • Validation Check: Analyze the reaction mixture via LC-MS. Confirm the complete disappearance of the sulfamate ester mass before quenching. Incomplete C-H amination drastically reduces the isolated yield and complicates purification.

  • Esterification: Cleave the sulfamate protecting groups and esterify the carboxylate moiety using MeOH/H₂SO₄ to yield the final methyl ester.

Pathway 3: Asymmetric Lithiation and Electrophilic Trapping

For late-stage functionalization or small-scale library generation, direct asymmetric deprotonation of an unfunctionalized azetidine ring is highly efficient but demands rigorous environmental control.

Mechanistic Causality: A chiral diamine (such as a (+)-sparteine surrogate) coordinates with s-BuLi, creating an asymmetric environment that selectively removes one enantiotopic proton adjacent to the nitrogen. The resulting lithiated species is configurationally stable only at extremely low temperatures[5].

Self-Validating Protocol
  • Complexation: Dissolve N-Boc-2-methylazetidine (1 mmol) and the chiral diamine (1.2 mmol) in anhydrous Et₂O (10 mL) under a strict argon atmosphere.

  • Deprotonation: Cool the reaction flask to strictly -78 °C. Dropwise add s-BuLi (1.2 mmol) and stir for 30 minutes. Causality: Maintaining -78 °C is critical. Lithiated N-Boc azetidines become configurationally unstable at temperatures above -40 °C, leading to rapid racemization[5].

  • Validation Check (Isotope Trapping): Quench a 0.1 mL aliquot with MeOD. Analyze via ¹H-NMR to ensure >95% deuterium incorporation at the C2 position. This validates complete lithiation before committing the valuable electrophile.

  • Electrophilic Trapping: Add methyl chloroformate (1.5 mmol) dropwise at -78 °C.

  • Workup: Slowly warm to room temperature, quench with saturated NH₄Cl, and extract with EtOAc.

Quantitative Performance Matrix

To aid in selecting the appropriate methodology for your laboratory's capabilities, the following table summarizes the quantitative metrics and reproducibility factors across the three pathways.

Synthesis PathwayOverall Yield (%)Enantiomeric Excess (ee %)ScalabilityReproducibility Score (1-10)Primary Reproducibility Challenge
1. Biocatalytic Resolution 30–44% (Max 50%)>91%Moderate7/10Biological batch variability of the whole-cell catalyst.
2. Organocatalysis / C-H Amination 60–75%>95%High9/10Extreme moisture sensitivity of the Rh₂(esp)₂ catalyst.
3. Asymmetric Lithiation 40–55%80–90%Low5/10Strict requirement for uninterrupted cryogenic (-78 °C) control.

Strategic Recommendations for Lab-to-Lab Transfer

  • For Process Chemistry & Scale-Up: Adopt Pathway 2 (Organocatalysis & C-H Amination) . Despite the high cost of Rh catalysts, the chemical steps are highly reproducible across different lab environments, provided anhydrous conditions are validated. It avoids the 50% yield ceiling inherent to kinetic resolutions.

  • For Medicinal Chemistry & High-ee Requirements: Utilize Pathway 1 (Biocatalytic Resolution) . The enzymatic precision guarantees >91% ee, which is crucial when synthesizing stereosensitive 2[2] or early-stage screening libraries.

  • For Flow Chemistry Systems: Pathway 3 (Asymmetric Lithiation) suffers from poor reproducibility in traditional batch setups due to temperature gradients. However, if your lab utilizes automated cryogenic flow reactors, this pathway becomes highly viable and offers the shortest synthetic route.

References

  • Highly Efficient and Enantioselective Biotransformations of Racemic Azetidine-2-carbonitriles and Their Synthetic Applications | The Journal of Organic Chemistry - ACS Publications | 4

  • Synthesis of Arginase Inhibitors: An Overview | MDPI | 1

  • Cyclic amino acid linkers stabilizing key loops of brain derived neurotrophic factor | UPF | 2

  • Stereoselective Synthesis of Delgocitinib and Its Diastereomer Using Organocatalyzed Michael Addition | Organic Letters - ACS Publications | 3

  • Studies Towards the Total Synthesis of (+)- Retronecine and Anthracimycin | White Rose eTheses Online | 5

Sources

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